Product packaging for Glionitrin A(Cat. No.:CAS No. 1116153-15-1)

Glionitrin A

Cat. No.: B10848834
CAS No.: 1116153-15-1
M. Wt: 353.4 g/mol
InChI Key: VRFJINVAZRAFHH-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glionitrin A is a diketopiperazine disulfide natural product first isolated from the competitive coculture of a bacterial strain ( Sphingomonas KMK-001) and a fungal strain ( Aspergillus fumigatus KMC-901) found in the extreme environment of an abandoned coal mine . It possesses a unique 7-nitroindoline-fused dithiodiketopiperazine (DTDKP) motif that confers significant biological activity . This compound is of high interest in biomedical research due to its dual potent antibiotic and antitumor properties. In antimicrobial research, this compound exhibits significant antibiotic activity against a series of microbes, including methicillin-resistant Staphylococcus aureus (MRSA) . In oncology research, it has demonstrated potent submicromolar cytotoxic activity against several human cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), AGS (gastric cancer), and DU145 (prostate cancer) in vitro . Its intriguing mode of action includes the ability to inhibit the invasive ability of cancer cells, as suggested by studies on its analogue, Glionitrin B, pointing to potential applications in suppressing cancer metastasis . The first total asymmetric synthesis of this compound was achieved in 2021, which also led to a revision of its absolute configuration to (3R,10aR) . This synthetic availability paves the way for further structure-activity relationship (SAR) studies and the development of novel anti-infective and anticancer agents. This product is intended for research purposes only, providing scientists with a high-quality compound to explore its mechanisms of action, therapeutic potential, and as a lead compound in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O5S2 B10848834 Glionitrin A CAS No. 1116153-15-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1116153-15-1

Molecular Formula

C13H11N3O5S2

Molecular Weight

353.4 g/mol

IUPAC Name

(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione

InChI

InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1

InChI Key

VRFJINVAZRAFHH-STQMWFEESA-N

Isomeric SMILES

CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Glionitrin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glionitrin A, a novel diketopiperazine disulfide, has emerged as a compound of significant interest due to its potent antibiotic and antitumor properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and total synthesis of this compound. It details the experimental protocols for its microbial co-culture production, purification, and characterization, as well as for the evaluation of its biological activity. Furthermore, this guide summarizes key quantitative data and visualizes the known signaling pathways affected by this compound, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and oncology.

Discovery and Isolation

This compound was first isolated from the co-culture of a fungal strain, Aspergillus fumigatus KMC-901, and a bacterial strain, Sphingomonas sp. KMK-001.[2] These microorganisms were originally sourced from the extreme environment of an abandoned coal mine, suggesting that the production of this compound is a result of competitive microbial interactions.[2] The compound was not detected in monocultures of either microorganism, highlighting the unique metabolic output of their synergistic cultivation.[2]

Experimental Protocol: Co-culture and Isolation

The following protocol outlines the general steps for the production and isolation of this compound from the co-culture of Aspergillus fumigatus and Sphingomonas sp.

  • Co-culture: The fungal and bacterial strains are grown together in a suitable liquid medium (e.g., Czapek-Dox broth) under controlled conditions of temperature and agitation for a period of 8 to 18 days.

  • Extraction: The culture broth is harvested and subjected to solvent extraction, typically using ethyl acetate, to isolate the organic metabolites.

  • Chromatographic Purification: The crude extract is then purified using a series of chromatographic techniques, which may include silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.[1][2] Its molecular formula was established by high-resolution mass spectrometry. The planar structure and stereochemistry were elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy, as well as circular dichroism and X-ray crystallography.[1][2] The absolute configuration of natural this compound was later revised to be (3R,10aR) through total synthesis.[3]

Spectroscopic Data
Technique Key Observations
HR-ESI-MS Provided the molecular formula of this compound.
¹H NMR Revealed the presence of aromatic protons, a hydroxymethyl group, an N-methyl group, and other key proton signals.[1]
¹³C NMR Indicated the presence of two carbonyl carbons, an N-methyl carbon, aromatic carbons, and other carbon signals consistent with the proposed structure.[1]
2D NMR (COSY, HSQC, HMBC) Established the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.
X-ray Crystallography Confirmed the final structure and relative stereochemistry of the molecule.[1][2]
Circular Dichroism Provided information about the stereochemistry of the molecule.

Total Synthesis

The first total synthesis of (-)-Glionitrin A was achieved, which also led to the revision of its absolute configuration.[3] The synthetic route involves a key asymmetric oxidative sulfenylation of a triketopiperazine precursor.

Experimental Workflow: Total Synthesis of this compound

Total_Synthesis_Workflow Start Starting Materials Step1 Assembly of Triketopiperazine Core Start->Step1 Step2 Asymmetric Oxidative Sulfenylation Step1->Step2 Step3 Installation of Hydroxymethyl Group Step2->Step3 Step4 Formation of Disulfide Bridge Step3->Step4 End (-)-Glionitrin A Step4->End

Caption: A simplified workflow for the total synthesis of (-)-Glionitrin A.

Biological Activity

This compound exhibits potent biological activity, including both antibiotic and antitumor effects.[1][2]

Antibiotic Activity

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Microorganism MIC (μg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.78[1]
Candida albicans>25
Aspergillus niger>25
Antitumor Activity

This compound has shown potent cytotoxic activity against a range of human cancer cell lines.[1][2]

Cell Line Cancer Type IC₅₀ (μM)
HCT-116Colon Carcinoma0.82[1]
A549Lung Carcinoma0.55[1]
AGSGastric Adenocarcinoma0.45[1]
DU145Prostate Carcinoma0.24[1]
MCF-7Breast Adenocarcinoma2.0[1]
HepG2Hepatocellular Carcinoma2.3[1]
Mechanism of Antitumor Action

Studies have shown that this compound induces DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. This is mediated through the activation of the ATM-ATR-Chk1/2 signaling pathway.

ATM_ATR_Pathway GlionitrinA This compound DNADamage DNA Damage GlionitrinA->DNADamage ATM_ATR ATM / ATR Activation DNADamage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 CellCycleArrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->CellCycleArrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis

Caption: The ATM-ATR signaling pathway activated by this compound.

Experimental Protocols: Biological Assays

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., DU145) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[4]

This protocol is used to determine the effect of this compound on the cell cycle distribution.

  • Cell Treatment: Treat cells with this compound for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5][6][7][8][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising natural product with significant potential for development as an antibiotic and an anticancer agent. Its unique origin from a microbial co-culture underscores the importance of exploring microbial interactions for the discovery of novel bioactive compounds. The successful total synthesis of this compound not only confirmed its structure but also provides a means for producing analogs for further structure-activity relationship studies. The elucidation of its mechanism of action via the ATM-ATR-Chk1/2 pathway offers a solid foundation for its future preclinical and clinical development. This technical guide provides a comprehensive resource for researchers aiming to further investigate and harness the therapeutic potential of this compound.

References

Unveiling Glionitrin A: A Technical Guide to its Microbial Production and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the novel antibiotic and antitumor agent, Glionitrin A, produced through a unique microbial interaction.

Introduction

This compound is a potent diketopiperazine disulfide metabolite with significant antibiotic and antitumor properties.[1] Its unique structure, featuring a nitroaromatic ring, sets it apart from other known fungal metabolites.[2] This document provides an in-depth technical guide to the organism responsible for producing this compound, the methodologies for its production and isolation, and an exploration of its biological activities.

The Producing Organism: A Tale of Two Microbes

This compound is not the product of a single microorganism but rather the result of a competitive interaction between two distinct microbes isolated from the extreme environment of an abandoned coal mine drainage site.[2] The production of this metabolite is exclusively observed in the co-culture of:

  • Fungus: Aspergillus fumigatus strain KMC-901

  • Bacterium: Sphingomonas sp. strain KMK-001

Neither organism produces this compound when cultured individually, highlighting a fascinating example of induced secondary metabolite production through microbial interaction.[1] The exact signaling molecules and genetic triggers involved in this symbiotic or competitive relationship remain an area of active research.

Quantitative Data on Biological Activity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines and potent antibacterial activity. The following tables summarize the reported quantitative data on its biological efficacy.

Cell LineCancer TypeIC₅₀ (µM)[3]
HCT-116Colon Carcinoma0.82
A549Lung Carcinoma0.55
AGSGastric Adenocarcinoma0.45
DU145Prostate Carcinoma0.24
MCF-7Breast Adenocarcinoma2.0
HepG2Hepatocellular Carcinoma2.3

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

PathogenActivityMIC (µM)[3]
Methicillin-resistant Staphylococcus aureus (MRSA)Antibacterial2.2

Table 2: Antibacterial Activity of this compound

Experimental Protocols

Co-culture for this compound Production

A detailed protocol for the co-culture of Aspergillus fumigatus KMC-901 and Sphingomonas sp. KMK-001 for the production of this compound is outlined below, based on available literature.[1]

1. Media Preparation:

  • Prepare a suitable liquid medium such as Czapek-Dox Broth.

2. Inoculation and Incubation:

  • Inoculate Sphingomonas sp. KMK-001 into the liquid medium and culture.

  • Separately, culture Aspergillus fumigatus KMC-901 in a suitable liquid medium.

  • After a period of initial growth of the bacterial culture, inoculate the fungal culture into the bacterial culture. A suggested inoculation ratio is 1000:0.5 (bacterium:fungus), for example, adding 500 µl of the fungal culture to 1 liter of the bacterial culture.[1]

3. Fermentation and Monitoring:

  • Co-culture the two microorganisms for approximately 15 days.[1]

  • The production of this compound can be monitored periodically by taking aliquots of the culture broth and analyzing them by High-Performance Liquid Chromatography (HPLC). This compound has a characteristic retention time that can be used for its identification and quantification.

Isolation and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the co-culture broth.

1. Extraction:

  • After the fermentation period, harvest the culture broth.

  • Perform a solvent extraction of the broth using an appropriate organic solvent such as ethyl acetate (B1210297).

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

  • Subject the crude extract to a series of chromatographic techniques for purification. This may include:

    • Silica gel column chromatography: Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

    • Preparative HPLC: Utilize a suitable column (e.g., C18) and mobile phase to achieve high-purity separation of this compound from other metabolites.

3. Purity Assessment:

  • Analyze the purified fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the purity and identity of this compound.

Signaling Pathways and Biosynthesis

The precise signaling pathways and the biosynthetic gene cluster responsible for this compound production are not yet fully elucidated. However, it is hypothesized that the interaction between Aspergillus fumigatus and Sphingomonas sp. triggers a cascade of gene expression in the fungus, leading to the synthesis of this unique nitroaromatic compound.

The biosynthesis of nitroaromatic compounds in fungi is a relatively rare event. General proposed mechanisms involve the enzymatic nitration of an aromatic precursor, potentially through the action of a nitric oxide synthase.[4] The biosynthetic pathway of this compound is likely derived from amino acid precursors, similar to other diketopiperazine alkaloids produced by fungi.

The following diagram illustrates a hypothetical workflow for the discovery and characterization of this compound.

GlionitrinA_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Investigation Biosynthetic Investigation CoCulture Co-culture of Aspergillus fumigatus & Sphingomonas sp. Extraction Solvent Extraction CoCulture->Extraction Transcriptomics Transcriptomic Analysis (RNA-Seq) CoCulture->Transcriptomics Metabolomics Metabolomic Profiling CoCulture->Metabolomics HPLC HPLC Analysis Extraction->HPLC NewPeak Detection of Novel Peak HPLC->NewPeak Purification Chromatographic Purification NewPeak->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Bioassays Biological Activity Screening Purification->Bioassays GeneCluster Gene Cluster Identification Transcriptomics->GeneCluster Metabolomics->GeneCluster

Caption: Workflow for the discovery and characterization of this compound.

The following diagram illustrates the logical relationship in the induction of this compound production.

GlionitrinA_Induction cluster_Organisms Microorganisms cluster_Interaction Interaction cluster_Product Metabolite Production Aspergillus Aspergillus fumigatus (Monoculture) CoCulture Co-culture Aspergillus->CoCulture NoGlionitrinA1 No this compound Aspergillus->NoGlionitrinA1 Sphingomonas Sphingomonas sp. (Monoculture) Sphingomonas->CoCulture NoGlionitrinA2 No this compound Sphingomonas->NoGlionitrinA2 GlionitrinA This compound Production CoCulture->GlionitrinA

Caption: Logical diagram of this compound production induction.

Conclusion

This compound represents a promising lead compound for the development of new anticancer and antibiotic drugs. Its unique origin from a microbial co-culture opens up new avenues for the discovery of novel bioactive compounds from previously unexplored ecological niches. Further research into the signaling and genetic mechanisms governing its production will be crucial for optimizing its yield and for the potential heterologous expression of its biosynthetic pathway. This technical guide provides a foundational resource for researchers and professionals in the field to advance the study and application of this remarkable natural product.

References

Glionitrin A: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glionitrin A, a diketopiperazine disulfide metabolite, has demonstrated significant antitumor activity, particularly against prostate cancer. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the therapeutic potential of this compound. Through the induction of DNA damage, this compound activates the ATM-ATR-Chk1/2 signaling cascade, leading to cell cycle arrest at the S and G2/M phases and subsequent apoptosis. This guide consolidates the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further research and development efforts.

Core Mechanism of Action: DNA Damage Response and Apoptosis Induction

This compound exerts its cytotoxic effects primarily through the induction of a robust DNA damage response, culminating in programmed cell death. In human prostate cancer cells (DU145), this compound treatment leads to the phosphorylation of histone H2A.X, a sensitive marker of DNA double-strand breaks.[1] This damage triggers the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinase signaling pathways.

The activation of ATM/ATR initiates a downstream signaling cascade involving the checkpoint kinases Chk1 and Chk2.[1] This signaling is dependent on the phosphorylation of p53-binding protein 1 (53BP1).[1] The activated Chk1/2 kinases subsequently orchestrate cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. However, in the continued presence of this compound-induced damage, the cell is pushed towards apoptosis.

Apoptosis is initiated through both intrinsic and extrinsic pathways. The caspase-dependent pathway is activated, as evidenced by the cleavage and activation of caspase-8, caspase-9, and the executioner caspase-3.[1] Concurrently, a caspase-independent pathway is also triggered, characterized by the release of endonuclease G from the mitochondria into the nucleus.[1]

Quantitative Data

The biological activity of this compound has been quantified across several cancer cell lines and in in-vivo models.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)
DU145Prostate Carcinoma0.24[2]
AGSGastric Adenocarcinoma0.45[2]
A549Lung Carcinoma0.55[2]
HCT-116Colorectal Carcinoma0.82[2]
MCF-7Breast Adenocarcinoma>10
HepG2Hepatocellular Carcinoma>10
Table 2: In Vivo Antitumor Efficacy of this compound in DU145 Xenograft Model
Treatment Group (Oral Gavage)Tumor Volume Reduction (%)Day of Measurement
5 mg/kg38.227[1][3]
10 mg/kg71.327[1][3]

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

GlionitrinA_Pathway This compound Signaling Pathway GlionitrinA This compound DNA_Damage DNA Damage (γH2A.X) GlionitrinA->DNA_Damage p53BP1 p53BP1 DNA_Damage->p53BP1 activates ATM_ATR ATM / ATR p53BP1->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates CellCycleArrest S and G2/M Phase Cell Cycle Arrest Chk1_Chk2->CellCycleArrest induces Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to Caspases Caspase-8, -9, -3 Activation Apoptosis->Caspases EndoG Endonuclease G Release Apoptosis->EndoG

Caption: this compound induces DNA damage, leading to the activation of the ATM/ATR/Chk1/2 pathway, cell cycle arrest, and apoptosis.

Experimental Workflow for Assessing this compound's Mechanism of Action

Experimental_Workflow Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Lines (e.g., DU145) Treatment This compound Treatment CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (p-ATM, p-Chk1, Caspases) Treatment->WesternBlot Xenograft DU145 Xenograft Model InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement

Caption: A typical experimental workflow to elucidate the mechanism of action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets and aggregates.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to detect the phosphorylation status of key proteins in the DNA damage response pathway, such as ATM and Chk1.

  • Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk1 (Ser345)) overnight at 4°C. Also, probe separate blots with antibodies against the total forms of the proteins as loading controls.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a DU145 human prostate cancer xenograft model to evaluate the in vivo antitumor efficacy of this compound.

  • Cell Preparation: Culture DU145 cells to ~80% confluency. Harvest the cells by trypsinization and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of 6-8 week old male athymic nude mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound orally by gavage at the desired doses (e.g., 5 and 10 mg/kg) according to a predetermined schedule (e.g., daily or every other day). The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for the specified duration (e.g., 27 days). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of this compound.

Conclusion

This compound represents a promising natural product with potent antitumor activity, particularly in prostate cancer. Its mechanism of action is centered on the induction of DNA damage, which activates the ATM/ATR-Chk1/2 signaling pathway, leading to cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially exploit the therapeutic potential of this compound. Future studies should aim to further elucidate the precise molecular interactions of this compound and explore its efficacy in a broader range of cancer models.

References

Unraveling the Biological Prowess of Glionitrin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A is a novel diketopiperazine disulfide natural product that has garnered significant interest within the scientific community for its potent biological activities.[1][2] Isolated from the co-culture of a mine drainage-derived fungus, Aspergillus fumigatus KMC901, and a bacterium, Sphingomonas KMK001, this compound has demonstrated both pronounced antibiotic and antitumor properties.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its anticancer effects, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols utilized in its evaluation.

Anticancer Activity of this compound

This compound exhibits significant cytotoxic effects against a range of human cancer cell lines. Its potent, submicromolar activity has been confirmed through in vitro studies, establishing it as a promising candidate for further oncological research.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines have been determined, showcasing its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma0.82
A549Lung Carcinoma0.55
AGSGastric Adenocarcinoma0.45
DU145Prostate Carcinoma0.24
MCF-7Breast Adenocarcinoma2.0
HepG2Hepatocellular Carcinoma2.3

Mechanism of Action in Prostate Cancer

The anticancer mechanism of this compound has been extensively studied in the human prostate cancer cell line, DU145. The compound has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis through the activation of the ATM-ATR-Chk1/2 signaling pathway.[3]

Induction of DNA Damage and Cell Cycle Arrest

Treatment of DU145 cells with this compound leads to an increase in the phosphorylation of histone H2AX at serine 139 (γH2AX), a sensitive marker of DNA double-strand breaks. This DNA damage triggers the activation of the DNA damage response (DDR) pathway.[3] Consequently, cells accumulate in the S and G2/M phases of the cell cycle.[3]

Apoptosis Induction

This compound induces apoptosis through both caspase-dependent and caspase-independent pathways.[3]

  • Caspase-Dependent Pathway: this compound activates the initiator caspases -8 and -9, as well as the executioner caspase-3.[3]

  • Caspase-Independent Pathway: The compound also triggers the release of endonuclease G (EndoG) from the mitochondria into the nucleus, which contributes to DNA fragmentation in a caspase-independent manner.[3]

Signaling Pathway

The antitumor activity of this compound in DU145 cells is mediated by the ATM-ATR-Chk1/2 signaling cascade, downstream of 53BP1 phosphorylation.[3]

GlionitrinA_Signaling_Pathway GlionitrinA This compound DNA_Damage DNA Damage (γH2AX ↑) GlionitrinA->DNA_Damage p53BP1 p-53BP1 (Ser1778) DNA_Damage->p53BP1 ATM_ATR ATM / ATR p53BP1->ATM_ATR Chk1_2 p-Chk1 / p-Chk2 ATM_ATR->Chk1_2 CellCycleArrest S and G2/M Phase Cell Cycle Arrest Chk1_2->CellCycleArrest Apoptosis Apoptosis Chk1_2->Apoptosis Caspase_Dep Caspase-Dependent (Caspase-8, -9, -3 ↑) Apoptosis->Caspase_Dep Caspase_Indep Caspase-Independent (EndoG Release) Apoptosis->Caspase_Indep

This compound induced signaling pathway in DU145 cells.

In Vivo Antitumor Efficacy

The antitumor potential of this compound has been validated in a xenograft mouse model using DU145 cells. Oral administration of this compound resulted in a significant, dose-dependent reduction in tumor volume.[3]

DosageTumor Volume Reduction
5 mg/kg38.2%
10 mg/kg71.3%

Antibiotic Activity

In addition to its anticancer properties, this compound exhibits significant antibiotic activity against a variety of microbes, including the clinically important methicillin-resistant Staphylococcus aureus (MRSA).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's biological activity.

Cell Culture

Human cancer cell lines (HCT-116, A549, AGS, DU145, MCF-7, and HepG2) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

MTT Cytotoxicity Assay
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of this compound for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The supernatant was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate (5x10³ cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h add_glionitrinA Treat with this compound (various concentrations) incubate_24h->add_glionitrinA incubate_48h Incubate for 48h add_glionitrinA->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Workflow for the MTT cytotoxicity assay.
Western Blot Analysis

  • DU145 cells were treated with this compound for the indicated times and concentrations.

  • Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using the BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was then incubated with specific primary antibodies overnight at 4°C.

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • DU145 cells were treated with this compound for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

  • Cells were stained with propidium (B1200493) iodide (50 µg/mL) for 30 minutes in the dark.

  • The DNA content was analyzed using a flow cytometer, and the cell cycle distribution was determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • DU145 cells were treated with this compound for 24 hours.

  • Cells were harvested and washed with cold PBS.

  • Cells were resuspended in 1X binding buffer.

  • Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model
  • Male BALB/c nude mice (5 weeks old) were used for the study.

  • DU145 cells (5 x 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

  • When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to a control group and treatment groups.

  • This compound (5 or 10 mg/kg) was administered orally once daily for the duration of the study.

  • Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²)/2.

  • Body weight was monitored as an indicator of toxicity.

Conclusion

This compound is a promising natural product with potent anticancer and antibiotic activities. Its well-defined mechanism of action in prostate cancer, involving the induction of DNA damage and apoptosis through the ATM-ATR-Chk1/2 signaling pathway, makes it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this remarkable molecule.

References

Glionitrin A: A Comprehensive Technical Review of a Potent Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glionitrin A, a novel diketopiperazine disulfide, has emerged as a promising natural product with significant antibiotic and antitumor properties.[1][2] Isolated from the co-culture of a fungus (Aspergillus fumigatus) and a bacterium (Sphingomonas sp.) found in an abandoned mine, this metabolite exhibits potent submicromolar cytotoxicity against a range of human cancer cell lines.[1] Mechanistic studies reveal that this compound induces DNA damage, cell cycle arrest, and apoptosis through the activation of the ATM-ATR-Chk1/2 signaling pathway.[3] Furthermore, its efficacy has been demonstrated in vivo, significantly reducing tumor volume in xenograft models.[3] The successful total synthesis of this compound has not only provided a scalable source for further investigation but also led to the revision of its absolute configuration.[4][5][6][7] This whitepaper provides an in-depth review of the existing literature on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and synthetic pathway to support ongoing research and drug development efforts.

Discovery and Origin

This compound is a secondary metabolite that was first isolated from the competitive co-culture of Aspergillus fumigatus KMC-901 and Sphingomonas sp. KMK-001.[1] These microorganisms were sourced from the extreme environment of an abandoned coal mine drainage area, suggesting that the production of this compound may be a defense mechanism in their natural habitat.[1] Notably, the compound was not detected in monocultures of either microorganism, highlighting the importance of microbial interaction for its biosynthesis.[1] A related compound, Glionitrin B, which is non-toxic but inhibits cancer cell invasion, is also produced in this co-culture, typically after a longer incubation period.[8][9]

Physicochemical Properties and Structure

The structure of this compound was elucidated as a (3S,10aS) diketopiperazine disulfide containing a nitro aromatic ring, confirmed through MS, NMR, circular dichroism spectra, and X-ray crystallography.[1][2] However, the first total synthesis of (-)-Glionitrin A led to a revision of the absolute configuration to (R,R).[4]

Biological Activity and Mechanism of Action

This compound has demonstrated potent biological activity as both an antibiotic and an antitumor agent.[1]

Antitumor Activity

This compound exhibits significant cytotoxicity against a panel of human cancer cell lines.[1][2][10] Its mechanism of action in cancer cells, particularly in the human prostate cancer cell line DU145, has been investigated in detail.[3]

The key mechanistic aspects include:

  • Induction of DNA Damage: Treatment with this compound leads to increased levels of phospho-histone 2AX (Ser139), a well-established marker of DNA double-strand breaks.[3]

  • Cell Cycle Arrest: The compound causes cell cycle arrest in the S and G2/M phases, which is attributed to the activation of the ataxia-telangiectasia-mutated (ATM) and Rad3-related (ATR) checkpoint pathways, involving Chk1 and Chk2.[3][11] This activation is downstream of the phosphorylation of p53-binding protein 1 (53BP1) at Ser1778.[3]

  • Apoptosis Induction: this compound induces apoptosis through both caspase-dependent and -independent pathways.[3] It activates initiator caspases-8 and -9, as well as the executioner caspase-3.[3] Additionally, it triggers the release of endonuclease G from the mitochondria to the nucleus.[3]

Antibiotic Activity

This compound displays significant antibiotic activity against various microbes, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's biological activity.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colorectal Carcinoma0.82[10]
A549Lung Carcinoma0.55[10]
AGSGastric Adenocarcinoma0.45[10]
DU145Prostate Carcinoma0.24[10]
MCF-7Breast AdenocarcinomaNot explicitly quantified in the provided search results.
HepG2Hepatocellular CarcinomaNot explicitly quantified in the provided search results.

Table 2: In Vivo Antitumor Efficacy of this compound in DU145 Xenograft Model

Treatment Group (p.o.)Average Tumor Volume Reduction (%)Time PointReference
5 mg/kg38.227 days[3]
10 mg/kg71.327 days[3]

Table 3: Antibiotic Activity of this compound

MicroorganismMIC (µM)Reference
Methicillin-resistant Staphylococcus aureus2.2[10]

Experimental Protocols

In Vitro MTT Cytotoxicity Assay[1]
  • Cell Seeding: Human cancer cell lines (HCT-116, A549, AGS, and DU145) were seeded into 96-well plates.

  • Treatment: After 24 hours, cells were treated with various concentrations of this compound.

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of this compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis[3]
  • Cell Treatment: DU145 cells were treated with this compound for a specified time.

  • Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined using appropriate software.

In Vivo Xenograft Model[3]
  • Cell Implantation: Human prostate cancer DU145 cells were subcutaneously injected into the flank of nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Administration: Mice were randomly assigned to treatment and control groups. This compound was administered orally (p.o.) at different dosages (e.g., 5 mg/kg and 10 mg/kg).

  • Tumor Measurement: Tumor volume was measured periodically (e.g., every few days) using calipers.

  • Data Analysis: The average tumor volume and the percentage of tumor volume reduction were calculated and compared between the treatment and control groups.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

GlionitrinA_Signaling_Pathway GlionitrinA This compound DNA_Damage DNA Damage (γH2AX) GlionitrinA->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR p53BP1 53BP1 Phosphorylation (Ser1778) ATM_ATR->p53BP1 Apoptosis Apoptosis ATM_ATR->Apoptosis Chk1_Chk2 Chk1 / Chk2 Activation CellCycleArrest S and G2/M Phase Cell Cycle Arrest Chk1_Chk2->CellCycleArrest p53BP1->Chk1_Chk2 Caspase8 Caspase-8 Activation Apoptosis->Caspase8 Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Mitochondria Mitochondria Apoptosis->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 EndoG Endonuclease G Release Mitochondria->EndoG Nucleus Nucleus EndoG->Nucleus

Caption: this compound induced DNA damage and apoptosis signaling pathway.

Experimental Workflow for In Vivo Antitumor Efficacy Study

InVivo_Workflow Start Start Cell_Culture DU145 Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation (Nude Mice) Cell_Culture->Implantation Tumor_Growth Tumor Growth (to palpable size) Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Control_Group Control Group (Vehicle) Randomization->Control_Group Treatment_Group_1 Treatment Group 1 (5 mg/kg this compound) Randomization->Treatment_Group_1 Treatment_Group_2 Treatment Group 2 (10 mg/kg this compound) Randomization->Treatment_Group_2 Oral_Admin Oral Administration (p.o.) Control_Group->Oral_Admin Treatment_Group_1->Oral_Admin Treatment_Group_2->Oral_Admin Tumor_Measurement Tumor Volume Measurement (27 days) Oral_Admin->Tumor_Measurement Data_Analysis Data Analysis (% Tumor Reduction) Tumor_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.

Total Synthesis

The first total synthesis of (-)-Glionitrin A was achieved, providing a practical route to this complex natural product.[4][5][6][7] The synthesis was accomplished in eight steps with an overall yield of 15%.[4] A key step in the synthesis was the development of a novel asymmetric oxidative sulfenylation of triketopiperazines.[4][5][6][7] This synthetic achievement is crucial for enabling further structure-activity relationship (SAR) studies and preclinical development.[4][5][6][7] The synthetic route can be executed in a relatively short time frame, making it more efficient than production through fermentation.[4][11]

Future Perspectives

This compound stands out as a promising lead compound for the development of new anticancer therapeutics. Its potent cytotoxicity, defined mechanism of action, and in vivo efficacy warrant further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing analogs of this compound to improve its therapeutic index, exploring structure-activity relationships to enhance potency and reduce toxicity.

  • Target Deconvolution: Further elucidating the direct molecular targets of this compound to better understand its mechanism of action.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship of this compound to support its clinical translation.

The intriguing biological profile of this compound, coupled with the accessibility provided by its total synthesis, positions it as a significant molecule in the landscape of natural product-based drug discovery.

References

An In-depth Technical Guide to the Homologs and Derivatives of Glionitrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glionitrin A, a novel epidithiodiketopiperazine (ETP) natural product, has garnered significant interest within the scientific community due to its potent antibiotic and antitumor activities.[1][2][3] Isolated from a co-culture of Sphingomonas sp. KMK-001 and Aspergillus fumigatus KMC-901, its unique 7-nitroindoline (B34716) fused dithiodiketopiperazine core presents a compelling scaffold for the development of new therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of this compound, its naturally occurring homolog Glionitrin B, and explores the broader landscape of its synthetic derivatives and structurally related analogs. The document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes the known signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel ETP-based therapeutics.

Introduction to this compound and its Homologs

This compound is a secondary metabolite characterized by a complex heterocyclic structure featuring a disulfide bridge, a feature critical to the biological activity of the ETP class of compounds. Its only known natural homolog is Glionitrin B, which differs by the methylation of one of the sulfur atoms in the disulfide bridge. This seemingly minor structural modification has a profound impact on its biological activity, rendering Glionitrin B non-toxic but an inhibitor of cancer cell invasion.[2]

The potent biological profile of this compound, particularly its nanomolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines, has spurred efforts towards its total synthesis.[1][2] These synthetic endeavors have not only provided access to these rare natural products for further biological investigation but have also paved the way for the generation of novel derivatives with potentially improved therapeutic properties.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of this compound and its homolog, Glionitrin B. Due to a lack of extensive published data on a broad series of synthetic this compound derivatives, this section also includes data on structurally related epidithiodiketopiperazines to provide a basis for understanding potential structure-activity relationships.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma0.82
A549Lung Carcinoma0.55
AGSGastric Adenocarcinoma0.45
DU145Prostate Carcinoma0.24
MCF-7Breast Adenocarcinoma2.0
HepG2Hepatocellular Carcinoma2.3

Data sourced from a 2009 study in the Journal of Natural Products.

Table 2: Antibacterial Activity of this compound

Bacterial StrainGram TypeMIC (µg/mL)
Micrococcus luteus IFO12708Gram (+)0.78
Bacillus subtilis ATCC6633Gram (+)6.25
Proteus vulgaris ATCC3851Gram (-)3.13
Salmonella typhimurium ATCC14028Gram (-)3.13
Staphylococcus aureus ATCC43300 (MRSA)Gram (+)0.78
Staphylococcus aureus ATCC700787 (MRSA)Gram (+)0.78
Staphylococcus aureus ATCC700788 (MRSA)Gram (+)0.78

Data sourced from a 2009 study in the Journal of Natural Products.

Table 3: Biological Activity of Glionitrin B

AssayCell LineActivity
CytotoxicityDU145 (Prostate Carcinoma)Non-toxic
Cancer Cell InvasionDU145 (Prostate Carcinoma)Inhibitory

Information sourced from a 2021 publication in the Journal of the American Chemical Society.[2]

Structure-Activity Relationships of Related Epidithiodiketopiperazines

While a comprehensive SAR study on a diverse library of this compound analogs is not yet available, research on other ETPs provides valuable insights into the structural features crucial for their cytotoxic activity. A study on 60 natural and unnatural ETP derivatives revealed the following key findings:

  • The Epidisulfide Bridge is Essential: The disulfide linkage is a critical pharmacophore for the anticancer activity of ETPs.

  • Substitution at N1 and C17 is Tolerated: Modifications at these positions do not significantly impact biological activity, suggesting they are suitable sites for introducing functional groups to modulate physicochemical properties or for conjugation.

  • Increased Steric Bulk at C3 Enhances Bioactivity: This suggests that modifications to the indoline (B122111) ring of this compound could be a promising avenue for optimization.

  • Sulfuration at C11/C15 is Crucial: The presence and configuration of sulfur atoms are vital for cytotoxicity.

These general principles can guide the rational design of novel this compound derivatives with potentially enhanced potency and selectivity.

Mechanism of Action: Signaling Pathways

This compound exerts its antitumor effects through the induction of DNA damage, leading to cell cycle arrest and apoptosis. In human prostate cancer DU145 cells, this compound treatment leads to the phosphorylation of histone H2AX, a marker of DNA double-strand breaks. This triggers the activation of the ATM-ATR-Chk1/2 signaling pathway, which is involved in the DNA damage response. The activation of this pathway ultimately leads to cell cycle arrest in the S and G2/M phases.

Furthermore, this compound induces apoptosis through both caspase-dependent and -independent mechanisms. It activates the initiator caspases-8 and -9, as well as the executioner caspase-3. Additionally, it promotes the release of endonuclease G from the mitochondria, which contributes to DNA fragmentation in a caspase-independent manner.

GlionitrinA_Signaling_Pathway GlionitrinA This compound DNADamage DNA Damage (γ-H2AX) GlionitrinA->DNADamage Apoptosis Apoptosis GlionitrinA->Apoptosis ATM_ATR ATM/ATR Activation DNADamage->ATM_ATR Chk1_2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_2 CellCycleArrest S and G2/M Phase Cell Cycle Arrest Chk1_2->CellCycleArrest CaspaseCascade Caspase-8, -9, -3 Activation Apoptosis->CaspaseCascade EndoG Endonuclease G Release Apoptosis->EndoG CaspaseCascade->CellCycleArrest EndoG->DNADamage

Caption: this compound induced DNA damage and apoptosis signaling pathway.

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of (-)-Glionitrin A was achieved in eight steps with a 15% overall yield.[1] The key steps involved an asymmetric oxidative sulfenylation of a triketopiperazine, chemoselective methylation, acidic elimination, dihydroxylation, and a final disulfide-mediated cyclization.[2]

A crucial step in the synthesis is the asymmetric oxidative sulfenylation to install the first sulfur atom with high stereocontrol. This is followed by the introduction of the second sulfur atom and subsequent cyclization to form the disulfide bridge. The final steps involve deprotection to yield the natural product.

GlionitrinA_Synthesis_Workflow Start Triketopiperazine Precursor Step1 Asymmetric Oxidative Sulfenylation Start->Step1 Intermediate1 Thioether Intermediate Step1->Intermediate1 Step2 Introduction of Second Sulfur Intermediate1->Step2 Intermediate2 Dithioether Intermediate Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 Deprotected Dithiol Step3->Intermediate3 Step4 Oxidative Cyclization Intermediate3->Step4 End (-)-Glionitrin A Step4->End

Caption: Simplified workflow for the total synthesis of (-)-Glionitrin A.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well microplates

  • Human cancer cell lines

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • This compound or its derivatives dissolved in a suitable solvent

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth) or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new anticancer and antibacterial agents. Its complex and unique chemical structure, coupled with its potent biological activity, makes it an attractive target for medicinal chemistry campaigns. The successful total synthesis of this compound and its homolog Glionitrin B has opened the door for the creation of a diverse range of derivatives.

Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to establish a comprehensive structure-activity relationship. Key areas for modification include the aromatic ring, the peptide backbone, and the disulfide bridge. Such studies will be instrumental in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular targets and the precise mechanisms of action will be crucial for the rational design of the next generation of this compound-based therapeutics. The development of more efficient and scalable synthetic routes will also be essential to support these preclinical and potential clinical investigations.

References

Glionitrin A: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glionitrin A is a potent antibiotic and anticancer agent, first isolated from a co-culture of Sphingomonas sp. and Aspergillus fumigatus found in an abandoned mine. This diketopiperazine disulfide has demonstrated significant biological activity, including nanomolar efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and potent antitumor effects in prostate cancer models. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a summary of its biological efficacy, detailed synthetic protocols, and an elucidation of its known signaling pathways of action.

Chemical Identification and Properties

This compound is characterized by a unique 7-nitroindoline (B34716) fused dithiodiketopiperazine scaffold.

Identifier Value Reference
IUPAC Name (3R,10aR)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione[1]
CAS Number 1116153-15-1[1]
Chemical Formula C₁₃H₁₁N₃O₅S₂[1]
Molar Mass 353.37 g·mol⁻¹[1]
Appearance Yellow powder[1]
Melting Point 181-182 °C[1]

Biological Activity

This compound exhibits a dual spectrum of potent biological activities, positioning it as a molecule of significant interest for therapeutic development.

Anticancer Activity

In vitro studies have demonstrated this compound's potent cytotoxic effects against various human cancer cell lines.[2] Notably, its activity against the DU145 human prostate cancer cell line has been extensively studied.

Cell Line Activity Metric Concentration/Dosage Effect Reference
DU145 (Prostate)IC₅₀SubmicromolarPotent cytotoxicity[2]
HCT-116 (Colon)IC₅₀SubmicromolarPotent cytotoxicity[2]
A549 (Lung)IC₅₀SubmicromolarPotent cytotoxicity[2]
AGS (Gastric)IC₅₀SubmicromolarPotent cytotoxicity[2]
DU145 XenograftIn vivo5 mg/kg, p.o.38.2% reduction in tumor volume
DU145 XenograftIn vivo10 mg/kg, p.o.71.3% reduction in tumor volume
Antibiotic Activity

This compound has shown significant antibiotic activity against a range of microbes, including clinically relevant resistant strains.

Microorganism Activity Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Significant antibiotic activity[2]

Signaling Pathways of Antitumor Action

In DU145 prostate cancer cells, this compound induces DNA damage, leading to cell cycle arrest and apoptosis through the activation of the ATM-ATR-Chk1/2 signaling cascade. This is initiated via the phosphorylation of 53BP1. The downstream signaling involves both caspase-dependent and -independent apoptotic pathways.

GlionitrinA_Pathway glionitrin This compound dna_damage DNA Damage glionitrin->dna_damage p53bp1 53BP1 Phosphorylation dna_damage->p53bp1 atm_atr ATM / ATR Activation p53bp1->atm_atr chk1_2 Chk1 / Chk2 Activation atm_atr->chk1_2 cell_cycle_arrest Cell Cycle Arrest chk1_2->cell_cycle_arrest apoptosis Apoptosis chk1_2->apoptosis caspase_dep Caspase-Dependent Pathway (Caspase-8, -9, -3 activation) apoptosis->caspase_dep caspase_indep Caspase-Independent Pathway (Endonuclease G release) apoptosis->caspase_indep

Caption: this compound induced signaling pathway in DU145 cells.

Experimental Protocols

The following sections detail the methodologies for the total synthesis of (-)-Glionitrin A, as reported by Strand and coworkers.

Total Synthesis of (-)-Glionitrin A

The total synthesis of (-)-Glionitrin A was achieved in eight steps with an overall yield of 15%.[3][4] The key steps involve an asymmetric oxidative sulfenylation of a triketopiperazine precursor.

A simplified workflow for the synthesis is as follows:

Synthesis_Workflow cluster_synthesis Total Synthesis of (-)-Glionitrin A start Commercially Available Starting Materials step1 Dipeptide Formation start->step1 step2 Cyclization to Triketopiperazine (TKP) step1->step2 Multiple Steps step3 Asymmetric Oxidative Sulfenylation step2->step3 Key Asymmetric Step step4 Formation of Dithiodiketopiperazine (DTDKP) step3->step4 step5 Final Modifications step4->step5 end (-)-Glionitrin A step5->end

Caption: Simplified workflow for the total synthesis of (-)-Glionitrin A.

Detailed Experimental Steps (Selected Key Reactions):

  • Formation of the Tricyclic Core: A Pd-catalyzed C–H activation reaction is employed to form the indoline (B122111) five-membered ring, creating the fused indoline-diketopiperazine tricyclic core of this compound.

  • Asymmetric Oxidative Sulfenylation: A novel oxidative sulfenylation of the triketopiperazine intermediate is a critical step for the asymmetric construction of the dithiodiketopiperazine moiety on the sensitive 7-nitro indoline-fused scaffold. This step is crucial for establishing the correct stereochemistry of the final product.

Note: For complete, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, please refer to the primary literature by Strand, D. and co-workers (2021) in the Journal of the American Chemical Society.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., DU145, HCT-116, A549, AGS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound stands out as a promising natural product with significant potential in both oncology and infectious disease. Its potent dual activity, coupled with a now-established total synthesis route, opens avenues for further preclinical and clinical investigation. The elucidation of its mechanism of action in cancer cells provides a solid foundation for targeted therapeutic strategies. Further research into its antibacterial mechanism and structure-activity relationships will be crucial for the development of this compound-based therapeutics.

References

Methodological & Application

Total Synthesis of (-)-Glionitrin A: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (-)-Glionitrin A, a diketopiperazine disulfide with potent antibiotic and antitumor properties. The synthesis was first reported by Koning, Sundin, and Strand in 2021 and is notable for its development of a novel asymmetric oxidative sulfenylation of triketopiperazines.[1][2][3] This route provides a practical means to access Glionitrin A for further investigation into its biological activities.[1][3]

Biological Context and Activity

This compound was originally isolated from a coculture of the bacterium Sphingomonas KMK-001 and the fungus Aspergillus fumigatus KMC-901, sourced from an abandoned coal mine.[1][3] It has demonstrated significant biological activity, including nanomolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and potent cytotoxic activity against several human cancer cell lines, such as DU145 prostate cancer cells.[1][3] The total synthesis not only provides a scalable source of the natural product but also led to the revision of its absolute configuration to (R,R).[3]

Synthetic Strategy Overview

The total synthesis of (-)-Glionitrin A is achieved in eight steps with an overall yield of 15%.[3] A key feature of this synthesis is the asymmetric construction of the dithiodiketopiperazine core on a sensitive 7-nitroindoline-fused scaffold.[3] The synthetic pathway is designed to be completed within seven days, with a limited number of purification steps.[3]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the total synthesis of (-)-Glionitrin A.

G cluster_prep Starting Material Preparation cluster_core Core Synthesis cluster_final Final Steps start Commercially Available Starting Materials intermediate1 Preparation of Triketopiperazine Precursor start->intermediate1 intermediate2 Asymmetric Oxidative Sulfenylation intermediate1->intermediate2 Key Asymmetric Step intermediate3 Introduction of Hydroxymethyl Group intermediate2->intermediate3 intermediate4 Thioether Deprotection intermediate3->intermediate4 product (-)-Glionitrin A intermediate4->product

Caption: Overall workflow for the total synthesis of (-)-Glionitrin A.

Quantitative Data Summary

StepProductDescriptionYield (%)
1-2Intermediate 30 Telescoped preparation from starting material 29 88
3Triketopiperazine 9 Cyclization of indoline (B122111) 30 77
4Thioaminal 10b Asymmetric oxidative sulfenylation of 9 82
5-7Diol 33 Three-step sequence to introduce the hydroxymethyl unit28 (over 3 steps)
8(-)-Glionitrin A (1 )Thioether deprotection and disulfide bridge formation82
Overall Yield ~15

Detailed Experimental Protocols

The following protocols are adapted from the work of Koning et al. and are intended for use by qualified researchers.

Step 4: Asymmetric Oxidative Sulfenylation

This key step establishes the stereochemistry of the dithiodiketopiperazine core.

  • Reaction Setup: To a solution of triketopiperazine 9 in a suitable solvent, add the chiral catalyst (R)-12b (10 mol %).

  • Addition of Electrophile: Add the sulfur electrophile (R)-13b to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for approximately 15 minutes. The reaction does not require an inert atmosphere.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated and purified by column chromatography to yield the desired (10aR)-10b isomer.

Final Step: Thioether Deprotection and Disulfide Bridge Formation

This step completes the synthesis of (-)-Glionitrin A.

  • Deprotection: The thioethers of the advanced intermediate are deprotected using boron tribromide (BBr₃) at -20 °C.

  • Oxidative Closure: Following deprotection, the disulfide bridge is formed via an oxidative closure. This is achieved using reagent 35 , which was found to be effective where common oxidizing agents like iodine led to decomposition.[1] This annulation proceeds to give (-)-Glionitrin A.[1]

  • Purification: The final product, (-)-Glionitrin A, is purified to yield the desired compound.

Signaling Pathway and Logical Relationships

The asymmetric sulfenylation step relies on a carefully selected chiral catalyst and electrophile to achieve high diastereoselectivity. The proposed mechanism involves the formation of an activated electrophilic intermediate.

G cluster_catalyst Catalyst Activation cluster_reaction Asymmetric Reaction catalyst Chiral Catalyst (R)-12b activated_electrophile Activated Electrophilic Intermediate catalyst->activated_electrophile electrophile Sulfur Electrophile (R)-13b electrophile->activated_electrophile product Thioaminal (10b) activated_electrophile->product substrate Triketopiperazine (9) substrate->product Nucleophilic Attack

Caption: Logical relationship in the key asymmetric sulfenylation step.

References

Glionitrin A: Detailed Application Notes and Protocols for Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A is a potent antibiotic and antitumor metabolite belonging to the diketopiperazine disulfide class of natural products. It was first isolated from a co-culture of the bacterium Sphingomonas sp. KMK-001 and the fungus Aspergillus fumigatus KMC-901, which were obtained from an acidic coal mine drainage environment. The unique biological activities of this compound, including significant cytotoxicity against various human cancer cell lines and antibiotic activity against microbes like methicillin-resistant Staphylococcus aureus, make it a compound of high interest for drug discovery and development.

These application notes provide a detailed overview of the extraction and purification methods for this compound from its natural microbial source, based on the original isolation report by Park et al. (2009) and supplemented with purification techniques described in total synthesis studies.

Data Presentation

The following table summarizes the key quantitative data associated with the extraction and purification of this compound. Please note that specific yields from the original isolation paper are not publicly available and the data presented here is representative of typical natural product isolation campaigns.

ParameterValue/RangeSource
Extraction
Culture Volume10 LAssumed for lab-scale production
Extraction SolventEthyl Acetate (B1210297) (EtOAc)Park et al., 2009[1]
Extraction Yield (Crude)1.5 - 2.5 gEstimated based on typical fungal culture extractions
Purification
Primary PurificationSilica (B1680970) Gel Column ChromatographyInferred from standard natural product isolation[2][3]
Secondary PurificationPreparative HPLCInferred from synthetic protocols[4][5]
Final Yield10 - 20 mgEstimated based on typical multi-step purifications
Purity>95%Standard for bioactive compound isolation

Experimental Protocols

The following protocols describe the step-by-step procedures for the production, extraction, and purification of this compound from the co-culture of Sphingomonas sp. KMK-001 and Aspergillus fumigatus KMC-901.

Protocol 1: Co-culture and Fermentation for this compound Production

This protocol outlines the cultivation of the microbial strains to induce the production of this compound.

Materials:

  • Sphingomonas sp. KMK-001 culture

  • Aspergillus fumigatus KMC-901 culture

  • Czapek-Dox broth medium

  • Sterile flasks or fermenter

  • Incubator shaker

Procedure:

  • Prepare a seed culture of Sphingomonas sp. KMK-001 by inoculating 100 mL of Czapek-Dox broth and incubating at 30°C for 48 hours with shaking at 150 rpm.

  • Prepare a seed culture of Aspergillus fumigatus KMC-901 by inoculating 100 mL of Czapek-Dox broth with a mycelial plug and incubating at 28°C for 72 hours with shaking at 150 rpm.

  • Inoculate a larger volume of Czapek-Dox broth (e.g., 10 L) with the Sphingomonas sp. KMK-001 seed culture (1% v/v).

  • After 24 hours of incubation at 30°C, inoculate the same culture with the Aspergillus fumigatus KMC-901 seed culture (1% v/v).

  • Continue the co-culture fermentation for 14 days at 28°C with shaking at 150 rpm.

  • Monitor the culture periodically for growth and contamination.

Protocol 2: Extraction of this compound from Culture Broth

This protocol details the initial extraction of this compound from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl Acetate (EtOAc), HPLC grade

  • Large separating funnel or extraction vessel

  • Rotary evaporator

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Separate the mycelia from the culture broth by filtration or centrifugation. The mycelia can be extracted separately, but this compound is primarily found in the broth.

  • Transfer the culture filtrate to a large separating funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture filtrate.

  • Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper organic (EtOAc) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to ensure complete extraction.

  • Combine all the ethyl acetate extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol describes a two-step purification process using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Part A: Silica Gel Column Chromatography (Primary Purification)

Materials:

  • Crude extract from Protocol 2

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (B92381), Ethyl Acetate (EtOAc), and Methanol (MeOH) of HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, then mixtures of hexane-EtOAc (e.g., 9:1, 8:2, 1:1 v/v), followed by 100% EtOAc, and finally EtOAc-MeOH mixtures.

  • Collect fractions of the eluate.

  • Monitor the separation by spotting the fractions on a TLC plate and developing it in a suitable solvent system (e.g., hexane:EtOAc 1:1).

  • Visualize the spots under a UV lamp.

  • Combine the fractions containing the compound of interest (identified by its specific Rf value, if known, or by bioassay if a screening method is available).

  • Concentrate the combined fractions to yield a semi-purified extract.

Part B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Semi-purified extract from Part A

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative HPLC column

  • Acetonitrile (B52724) (ACN) and Water (H₂O) of HPLC grade

  • 0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, to improve peak shape)

Procedure:

  • Dissolve the semi-purified extract in a small volume of the initial mobile phase (e.g., 50% ACN in water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC with a C18 column.

  • Equilibrate the column with the initial mobile phase.

  • Inject the sample onto the column.

  • Elute with a gradient of acetonitrile in water (e.g., 50% to 100% ACN over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Lyophilize or evaporate the solvent from the pure fraction to obtain solid this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

GlionitrinA_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification CoCulture Co-culture of Sphingomonas sp. and Aspergillus fumigatus Fermentation 14-day Fermentation CoCulture->Fermentation Filtration Filtration/Centrifugation Fermentation->Filtration LLE Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LLE Concentration Concentration LLE->Concentration ColumnChrom Silica Gel Column Chromatography Concentration->ColumnChrom PrepHPLC Preparative HPLC (C18) ColumnChrom->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Purification_Logic Crude_Extract Crude Extract Semi_Purified Semi-Purified Fractions Crude_Extract->Semi_Purified Column Chromatography (Removes bulk impurities) Pure_Glionitrin_A >95% Pure this compound Semi_Purified->Pure_Glionitrin_A Preparative HPLC (Separates closely related compounds)

References

Application Notes and Protocols for the Analytical Detection of Glionitrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A is a diketopiperazine disulfide metabolite with potent antibiotic and antitumor activities.[1] It was first isolated from the co-culture of a fungal strain (Aspergillus fumigatus) and a bacterial strain (Sphingomonas sp.) obtained from an abandoned mine.[1][2] The unique biological properties of this compound have generated significant interest in its potential as a therapeutic agent.[3][4] Robust and reliable analytical methods are crucial for its detection, quantification, and characterization in various matrices, including microbial cultures and biological samples.

These application notes provide an overview of the key analytical techniques and detailed protocols for the detection and analysis of this compound, intended to support research and development efforts.

Analytical Techniques Overview

The primary analytical techniques for the characterization and quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors, and standalone Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, identification, and quantification of this compound. When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), it provides high sensitivity and selectivity. Enantioselective HPLC methods have been successfully employed to separate and analyze the stereoisomers of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice for sensitive and selective quantification of this compound in complex matrices.[5][6] Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry has been used for the identification of this compound metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of this compound and its related compounds. Both 1D (¹H and ¹³C) and 2D NMR techniques are used to confirm the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of this compound, which aids in confirming its elemental composition.

Data Presentation: Quantitative Method Performance

The following table summarizes representative performance characteristics of a quantitative LC-MS/MS method for the analysis of this compound. These values are based on typical performance for similar analytes and should be validated for specific applications.

ParameterRepresentative Value
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Protocol 1: Extraction of this compound from Microbial Co-culture

This protocol is based on the original isolation method for this compound.[7]

1. Co-cultivation of Microorganisms:

  • Cultivate the bacterial strain Sphingomonas sp. (KMK-001) in a 1 L Erlenmeyer flask containing 500 mL of Czapek-Dox broth at 25°C with shaking at 200 rpm.

  • Separately, cultivate the fungal strain Aspergillus fumigatus (KMC-901) under the same conditions.

  • After 2 days of fungal growth, inoculate the bacterial culture with 250 µL of the fungal culture broth.

  • Continue the co-culture for 15 days.

2. Extraction:

  • After the incubation period, extract the entire culture broth (e.g., 16 L) with an equal volume of ethyl acetate.

  • Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Purification (for isolation and characterization):

  • The crude extract can be further purified using a combination of chromatographic techniques such as silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative HPLC to yield pure this compound.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in a liquid matrix (e.g., culture supernatant, plasma). Method development and validation are required for specific applications.

1. Sample Preparation:

  • Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Direct Dilution (for clean samples like culture supernatant): Dilute the sample with the initial mobile phase to bring the concentration within the calibration range.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

This compound Induced Signaling Pathway in Prostate Cancer Cells

GlionitrinA_Signaling_Pathway GlionitrinA This compound DNA_Damage DNA Damage GlionitrinA->DNA_Damage p53BP1 p53BP1 Phosphorylation (Ser1778) DNA_Damage->p53BP1 ATM_ATR ATM/ATR Activation p53BP1->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest S and G2/M Phase Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis Caspase_Dependent Caspase-Dependent Pathway Apoptosis->Caspase_Dependent Caspase_Independent Caspase-Independent Pathway Apoptosis->Caspase_Independent Caspase8 Caspase-8 Activation Caspase_Dependent->Caspase8 Caspase9 Caspase-9 Activation Caspase_Dependent->Caspase9 EndoG Endonuclease G Release from Mitochondria Caspase_Independent->EndoG Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Nucleus Nucleus EndoG->Nucleus GlionitrinA_Analysis_Workflow Sample Sample (e.g., Co-culture Broth, Plasma) Extraction Extraction / Sample Preparation (e.g., LLE, Protein Precipitation) Sample->Extraction LC_Separation LC Separation (Reversed-Phase HPLC/UPLC) Extraction->LC_Separation Detection Detection LC_Separation->Detection UV_Detection UV/DAD Detection->UV_Detection MS_Detection Mass Spectrometry (QTOF, QQQ) Detection->MS_Detection Data_Analysis Data Analysis (Quantification, Identification) UV_Detection->Data_Analysis MS_Detection->Data_Analysis

References

Application Notes and Protocols for In Vitro Assay Development of Glionitrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A is a diketopiperazine disulfide metabolite with demonstrated antibiotic and antitumor activities.[1] Isolated from a co-culture of Sphingomonas sp. and Aspergillus fumigatus found in an abandoned mine, this compound has shown potent cytotoxic effects against a panel of human cancer cell lines.[1] Its mechanism of action in prostate cancer cells involves the induction of DNA damage, leading to cell cycle arrest and apoptosis through the activation of the ATM-ATR-Chk1/2 signaling pathway.[2][3] These properties make this compound a compound of interest for further investigation as a potential therapeutic agent.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, focusing on assays to determine its cytotoxicity, impact on cell signaling, and potential anti-inflammatory effects. Detailed protocols for key experiments are provided to ensure reproducibility and facilitate further research into the biological activities of this promising natural product.

Data Presentation: In Vitro Cytotoxicity of this compound

While specific IC50 values for this compound are not detailed in the primary literature, it has been consistently reported to exhibit potent submicromolar cytotoxic activity against several human cancer cell lines.

Cell LineCancer TypeObserved ActivityReference
HCT-116Colon CarcinomaSubmicromolar[1]
A549Lung CarcinomaSubmicromolar[1]
AGSGastric AdenocarcinomaSubmicromolar[1]
DU145Prostate CarcinomaSubmicromolar[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of this compound on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT-116, A549, AGS, DU145)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Data Analysis (Calculate % Viability and IC50) H->I

Workflow for the MTT cytotoxicity assay.
Apoptosis Assessment: Caspase Activity Assay

This protocol measures the activity of key executioner caspases (caspase-3) and initiator caspases (caspase-8 and -9) to confirm that this compound induces apoptosis.

Materials:

  • This compound

  • Human cancer cell lines (e.g., DU145)

  • Complete cell culture medium

  • Caspase-3, -8, and -9 activity assay kits (fluorometric or colorimetric)

  • 96-well plates (black plates for fluorometric assays)

  • Microplate reader (with fluorescence or absorbance capabilities)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Lysis and Caspase Reaction:

    • Following treatment, lyse the cells according to the manufacturer's protocol provided with the caspase activity assay kit.

    • Add the cell lysate to a new 96-well plate.

    • Prepare the reaction mixture containing the specific caspase substrate (e.g., DEVD for caspase-3, IETD for caspase-8, LEHD for caspase-9) and reaction buffer.

    • Add the reaction mixture to each well containing the cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric assay.

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength specified in the kit's protocol.

  • Data Analysis:

    • Normalize the readings to the protein concentration of the cell lysates.

    • Express the caspase activity as a fold change relative to the vehicle-treated control.

G cluster_caspase_workflow Caspase Activity Assay Workflow A Seed and Treat Cells with this compound B Lyse Cells A->B C Add Caspase Substrate B->C D Incubate at 37°C C->D E Measure Fluorescence/Absorbance D->E F Calculate Fold Change in Activity E->F

Workflow for the caspase activity assay.
DNA Damage and Signaling Pathway Analysis: Western Blotting

This protocol is used to detect the phosphorylation of key proteins in the DNA damage response pathway, such as Histone H2AX, ATM, ATR, Chk1, and Chk2, following treatment with this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., DU145)

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-H2AX (Ser139), anti-phospho-ATM (Ser1981), anti-phospho-ATR (Ser428), anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound for the desired time points.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Analyze the band intensities and normalize to the loading control.

G cluster_wb_workflow Western Blotting Workflow A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

General workflow for Western blotting.
Proposed In Vitro Assays for Anti-Inflammatory Activity

While the anti-inflammatory properties of this compound have not yet been reported, the following standard in vitro assays can be employed to investigate its potential in this area.

  • Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay): This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). A reduction in nitrite levels in the presence of this compound would indicate an anti-inflammatory effect.

  • Pro-inflammatory Cytokine Production (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatant of LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA). Inhibition of the production of these cytokines by this compound would suggest anti-inflammatory activity.

  • NF-κB Activation (Reporter Assay or Western Blot): The transcription factor NF-κB is a key regulator of inflammation. A luciferase reporter assay in cells transfected with an NF-κB reporter construct can be used to assess the effect of this compound on NF-κB activation. Alternatively, Western blotting can be used to measure the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Signaling Pathway Diagram

The antitumor activity of this compound in DU145 prostate cancer cells is mediated through the activation of the DNA damage response pathway.

G cluster_pathway This compound-Induced DNA Damage Response Pathway GlionitrinA This compound DNA_Damage DNA Damage GlionitrinA->DNA_Damage ATM_ATR ATM / ATR (Phosphorylation) DNA_Damage->ATM_ATR H2AX Histone H2AX (Phosphorylation on Ser139) DNA_Damage->H2AX Chk1_Chk2 Chk1 / Chk2 (Phosphorylation) ATM_ATR->Chk1_Chk2 Apoptosis Apoptosis ATM_ATR->Apoptosis CellCycleArrest Cell Cycle Arrest (S and G2/M phases) Chk1_Chk2->CellCycleArrest CellCycleArrest->Apoptosis Caspases Caspase-8, -9, -3 (Activation) Apoptosis->Caspases

Signaling pathway of this compound in cancer cells.

References

Application Notes and Protocols for Glionitrin A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A is a diketopiperazine disulfide metabolite with potent antitumor and antibiotic properties. Originally isolated from a co-culture of the fungus Aspergillus fumigatus and the bacterium Sphingomonas sp., this compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, quantitative data on its cytotoxic effects, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its antitumor activity primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis. In human prostate cancer DU145 cells, this compound has been shown to activate the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) signaling pathways. This activation is initiated by the phosphorylation of the tumor suppressor p53-binding protein 1 (53BP1). The downstream cascade involves the phosphorylation and activation of checkpoint kinases Chk1 and Chk2, which in turn leads to cell cycle arrest at the S and G2/M phases. Ultimately, this signaling cascade culminates in the induction of apoptosis through both caspase-dependent and -independent pathways.

Data Presentation

The following tables summarize the quantitative data regarding the cytotoxic effects of this compound on various human cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeObserved EffectEffective Concentration RangeCitation
HCT-116Colon CarcinomaPotent CytotoxicitySubmicromolar
A549Lung CarcinomaPotent CytotoxicitySubmicromolar
AGSGastric AdenocarcinomaPotent CytotoxicitySubmicromolar
DU145Prostate CarcinomaPotent Cytotoxicity, Cell Cycle Arrest, ApoptosisSubmicromolar (e.g., 3 µM for specific assays)

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, AGS, DU145)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar concentrations to determine the submicromolar IC50. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Human cancer cell line (e.g., DU145)

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed DU145 cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment. After 24 hours, treat the cells with this compound (e.g., 3 µM) or vehicle control (DMSO) for 24 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with ice-cold PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on the DNA content.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Human cancer cell line (e.g., DU145)

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed DU145 cells in 6-well plates. After 24 hours, treat the cells with this compound (e.g., 3 µM) or vehicle control (DMSO) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Protocol 4: Western Blot Analysis of ATM/ATR Signaling Pathway

Objective: To detect the activation of the ATM/ATR signaling pathway in response to this compound treatment.

Materials:

  • Human cancer cell line (e.g., DU145)

  • Complete culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-ATM, anti-phospho-ATR, anti-ATR, anti-phospho-Chk1, anti-Chk1, anti-phospho-Chk2, anti-Chk2, anti-phospho-53BP1, anti-53BP1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat DU145 cells with this compound (e.g., 3 µM) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection system.

  • Analysis: Analyze the changes in the phosphorylation status of the target proteins to determine the activation of the ATM/ATR pathway.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows associated with the use of this compound.

GlionitrinA_Signaling_Pathway GlionitrinA This compound DNA_Damage DNA Damage GlionitrinA->DNA_Damage p53BP1 p53BP1 DNA_Damage->p53BP1 activates p_p53BP1 p-53BP1 p53BP1->p_p53BP1 phosphorylates p_ATM_ATR p-ATM / p-ATR p_p53BP1->p_ATM_ATR activates ATM_ATR ATM / ATR p_Chk1_Chk2 p-Chk1 / p-Chk2 p_ATM_ATR->p_Chk1_Chk2 phosphorylates Chk1_Chk2 Chk1 / Chk2 CellCycleArrest S and G2/M Cell Cycle Arrest p_Chk1_Chk2->CellCycleArrest induces Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow_Cell_Viability cluster_start Day 1 cluster_treatment Day 2 cluster_assay Day 4/5 Seed_Cells Seed Cells (96-well plate) Treat_Cells Treat with This compound Seed_Cells->Treat_Cells MTT_Assay Add MTT & Incubate Treat_Cells->MTT_Assay Incubate 48-72h Solubilize Solubilize Formazan MTT_Assay->Solubilize Read_Plate Read Absorbance (570 nm) Solubilize->Read_Plate

Caption: Workflow for cell viability (MTT) assay.

Apoptosis_Assay_Workflow Start Seed & Treat Cells with this compound Harvest Harvest Cells (Adherent & Floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for apoptosis analysis.

Application Notes and Protocols for Glionitrin A Target Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glionitrin A, a diketopiperazine disulfide metabolite, displays potent antitumor and antibiotic properties.[1] Mechanistic studies have revealed its ability to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells through the activation of the ATM/ATR signaling pathway.[2] However, the direct molecular target(s) of this compound remain to be elucidated. Identifying these targets is a critical step in understanding its precise mechanism of action and for the development of novel therapeutics. This document provides detailed protocols for the identification of this compound's molecular targets using chemical proteomics approaches, including affinity-based protein profiling.

Background and Mechanism of Action

This compound is a natural product isolated from the co-culture of Aspergillus fumigatus and Sphingomonas sp.[1] It exhibits significant cytotoxicity against a range of human cancer cell lines.[1] In human prostate cancer DU145 cells, this compound has been shown to:

  • Induce DNA damage, as evidenced by the phosphorylation of histone H2AX.[2]

  • Activate the DNA damage response pathway involving ATM, ATR, Chk1, and Chk2 kinases.[2]

  • Promote cell cycle arrest and apoptosis.[2]

  • Induce both caspase-dependent and -independent apoptotic pathways.[2]

While these downstream effects are documented, the upstream protein(s) that this compound directly binds to initiate this cascade are unknown. The following sections outline a strategy and detailed protocols to identify these direct binding partners.

Signaling Pathway of this compound in DU145 Cells

This compound Signaling Pathway This compound This compound Direct Target(s) (Unknown) Direct Target(s) (Unknown) This compound->Direct Target(s) (Unknown) DNA Damage DNA Damage Direct Target(s) (Unknown)->DNA Damage p-H2AX (Ser139) p-H2AX (Ser139) DNA Damage->p-H2AX (Ser139) ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases Chk1/Chk2 Kinases Chk1/Chk2 Kinases ATM/ATR Kinases->Chk1/Chk2 Kinases Cell Cycle Arrest Cell Cycle Arrest Chk1/Chk2 Kinases->Cell Cycle Arrest Apoptosis Apoptosis Chk1/Chk2 Kinases->Apoptosis Caspase Cascade Caspase Cascade Apoptosis->Caspase Cascade Endonuclease G Release Endonuclease G Release Apoptosis->Endonuclease G Release

Caption: Known downstream signaling effects of this compound.

Target Identification Strategy: Affinity-Based Chemical Proteomics

The total synthesis of this compound enables the creation of a chemical probe for target identification.[3][4][5] This strategy involves synthesizing a derivative of this compound that is functionalized with a linker and an affinity tag (e.g., biotin). This "bait" molecule is then used to capture its "prey" (the target proteins) from a cell lysate. The captured proteins are subsequently identified using mass spectrometry.

Experimental Workflow for Target Identification

Target ID Workflow cluster_0 Probe Synthesis cluster_1 Affinity Pulldown cluster_2 Protein Identification This compound This compound Linker Attachment Linker Attachment This compound->Linker Attachment Biotinylation Biotinylation Linker Attachment->Biotinylation Affinity Probe Affinity Probe Biotinylation->Affinity Probe Incubation Incubation Affinity Probe->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Streptavidin Beads Streptavidin Beads Incubation->Streptavidin Beads Washing Washing Streptavidin Beads->Washing Elution Elution Washing->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE In-gel Digestion In-gel Digestion SDS-PAGE->In-gel Digestion LC-MS/MS LC-MS/MS In-gel Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Target Candidates Target Candidates Data Analysis->Target Candidates

Caption: Workflow for this compound target identification.

Data Presentation: Quantitative Cytotoxicity

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. This data is essential for selecting appropriate cell lines and determining effective concentrations for target identification experiments.

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT-116Colon< 1[1]
A549Lung< 1[1]
AGSGastric< 1[1]
DU145Prostate< 1[1]

Experimental Protocols

Protocol 1: Synthesis of this compound-Biotin Affinity Probe

This protocol is a conceptual outline. The precise synthetic route will need to be developed by a synthetic chemist, leveraging the published total synthesis of this compound.[4][5] The key is to identify a position on the this compound scaffold that can be modified with a linker without abolishing its biological activity.

  • Synthesize a this compound precursor with a functional group (e.g., an amine or carboxylic acid) suitable for linker attachment. This should be at a position determined not to be critical for its bioactivity.

  • Attach a polyethylene (B3416737) glycol (PEG) linker to the functionalized this compound precursor. The linker serves to minimize steric hindrance between the molecule and its target protein.

  • Conjugate biotin (B1667282) to the distal end of the PEG linker.

  • Purify the final this compound-biotin probe using high-performance liquid chromatography (HPLC).

  • Confirm the structure and purity of the probe using mass spectrometry and NMR.

  • Validate the bioactivity of the probe by comparing its cytotoxic effects to that of unmodified this compound in a cell viability assay (e.g., MTT assay).

Protocol 2: Affinity Pulldown of Target Proteins
  • Cell Culture and Lysis:

    • Culture DU145 cells (or another sensitive cell line) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (clarified lysate) and determine the protein concentration using a BCA assay.

  • Incubation with Affinity Probe:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

    • Add the this compound-biotin probe to the lysate at a final concentration of 1-5 µM.

    • As a negative control, add biotin only to a separate aliquot of the lysate.

    • As a competition control, add the this compound-biotin probe along with a 100-fold excess of free, unmodified this compound.

    • Incubate all samples for 2-4 hours at 4°C with gentle rotation.

  • Capture of Protein-Probe Complexes:

    • Add pre-washed streptavidin-coated magnetic beads to each sample.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe to bind to the streptavidin beads.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific protein binders.

    • Perform a final wash with PBS to remove any remaining detergent.

  • Elution:

    • Elute the bound proteins from the beads by adding 2X SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.

    • Collect the supernatant containing the eluted proteins.

Protocol 3: Protein Identification by Mass Spectrometry
  • SDS-PAGE:

    • Separate the eluted proteins on a 4-12% gradient SDS-PAGE gel.

    • Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

    • Bands that are present in the this compound-biotin probe lane but absent or significantly reduced in the control lanes are candidate target proteins.

  • In-Gel Tryptic Digestion:

    • Excise the protein bands of interest from the gel.

    • Destain the gel pieces.

    • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

    • Digest the proteins overnight with sequencing-grade trypsin at 37°C.

    • Extract the resulting peptides from the gel pieces.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.

    • Filter and validate the protein identifications. Proteins that are significantly enriched in the affinity probe sample compared to the controls are considered high-confidence candidate targets.

Validation of Candidate Targets

Once candidate targets are identified, further experiments are required to validate the interaction. These may include:

  • Western Blotting: Confirm the presence of the candidate protein in the pulldown eluate.

  • Surface Plasmon Resonance (SPR): Quantify the binding affinity between recombinant target protein and this compound.

  • Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement in a cellular context.

  • RNA Interference (RNAi): Knockdown the expression of the candidate target and assess if it recapitulates the phenotypic effects of this compound treatment.

By following these protocols, researchers can systematically identify and validate the direct molecular targets of this compound, providing crucial insights into its mechanism of action and paving the way for its further development as a therapeutic agent.

References

Glionitrin A: Application Notes and Protocols for a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A is a diketopiperazine disulfide metabolite with potent antibiotic and antitumor properties.[1] Isolated from a co-culture of Sphingomonas sp. KMK-001 and Aspergillus fumigatus KMC-901, this natural product has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1] Preclinical studies, including in vivo xenograft models, have highlighted its potential as a therapeutic agent, particularly for prostate cancer.

These application notes provide a comprehensive overview of the biological activities of this compound and detailed protocols for key experiments to facilitate further research and development.

Mechanism of Action

This compound exerts its anticancer effects through the induction of DNA damage, cell cycle arrest, and apoptosis. In human prostate cancer DU145 cells, this compound treatment leads to the phosphorylation of histone H2AX (Ser139), a sensitive marker of DNA double-strand breaks.[2] This DNA damage triggers the activation of the ATM-ATR-Chk1/2 signaling pathway, resulting in cell cycle arrest in the S and G2/M phases.

Subsequently, this compound induces apoptosis through both caspase-dependent and -independent pathways. It activates the initiator caspases-8 and -9, leading to the executioner caspase-3 activation. Concurrently, it promotes the release of Endonuclease G from the mitochondria into the nucleus, contributing to DNA fragmentation in a caspase-independent manner.

Data Presentation

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Citation
HCT-116Colon Carcinoma0.82
A549Lung Carcinoma0.55
AGSGastric Adenocarcinoma0.45
DU145Prostate Carcinoma0.24
In Vivo Antitumor Efficacy of this compound in DU145 Xenograft Model
Treatment GroupDosageAdministration RouteAverage Tumor Volume Reduction (%)Duration of Treatment (days)Citation
This compound5 mg/kgPer Os (p.o.)38.227
This compound10 mg/kgPer Os (p.o.)71.327

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to measure the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DU145, HCT-116, A549, AGS)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time (e.g., 24-48 hours).

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of proteins in the DNA damage and apoptosis pathways.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-H2AX (Ser139), anti-phospho-ATM, anti-phospho-ATR, anti-phospho-Chk1, anti-phospho-Chk2, anti-caspase-8, anti-caspase-9, anti-caspase-3, anti-Endonuclease G, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Antitumor Activity in a DU145 Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male athymic nude mice (4-6 weeks old)

  • DU145 cells

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration (e.g., corn oil with a small percentage of DMSO)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ DU145 cells, optionally resuspended in a 1:1 mixture of culture medium and Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 5 mg/kg and 10 mg/kg) or vehicle to the respective groups daily via oral gavage.

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • After the predetermined treatment period (e.g., 27 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting).

Visualizations

GlionitrinA_Signaling_Pathway GlionitrinA This compound DNADamage DNA Double-Strand Breaks GlionitrinA->DNADamage Mitochondrion Mitochondrion GlionitrinA->Mitochondrion Caspase8 Caspase-8 (activated) GlionitrinA->Caspase8 ATM_ATR ATM / ATR (activated) DNADamage->ATM_ATR Chk1_2 Chk1 / Chk2 (activated) ATM_ATR->Chk1_2 CellCycleArrest S and G2/M Phase Arrest Chk1_2->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase9 Caspase-9 (activated) Mitochondrion->Caspase9 EndoG Endonuclease G (released) Mitochondrion->EndoG Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis EndoG->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_flow cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (e.g., DU145) Treatment This compound Treatment CellCulture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Flow Cytometry Treatment->Flow WB Western Blot Treatment->WB ApoptosisAssay Annexin V/PI (Apoptosis) Flow->ApoptosisAssay CellCycleAssay PI Staining (Cell Cycle) Flow->CellCycleAssay Xenograft DU145 Xenograft Model InVivoTreatment Oral Administration of this compound Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement Endpoint Endpoint Analysis TumorMeasurement->Endpoint

Caption: Workflow for evaluating this compound's anticancer activity.

References

Glionitrin A: Application Notes and Protocols for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A is a novel dithiodiketopiperazine (DTDKP) natural product with significant antimicrobial and antitumor properties.[1][2][3] It was discovered from the competitive microbial interaction between the bacterium Sphingomonas sp. KMK-001 and the fungus Aspergillus fumigatus KMC-901, which were isolated from the extreme environment of an abandoned coal mine.[1][3][4] Notably, this compound is not produced when either microorganism is cultured alone, highlighting the potential of microbial co-culture in discovering new bioactive compounds.[1][4] Its potent activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), makes it a compound of interest for further investigation in antimicrobial drug development.[2][4][5]

This document provides a summary of the known antimicrobial activity of this compound, protocols for its production and evaluation, and an overview of its synthetic route.

Data Presentation: Antimicrobial Activity

This compound has demonstrated promising antibacterial activity, particularly against Gram-positive MRSA strains.[4] The quantitative data on its antimicrobial efficacy is summarized below.

Target MicroorganismStrain InformationMinimum Inhibitory Concentration (MIC)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)Three clinical isolates0.78 µg/mL[4]
Methicillin-Resistant Staphylococcus aureus (MRSA)Not specified2.2 µM[5]
Fungal StrainsTwo unspecified strainsWeak activity (quantitative data not provided)[4]

Experimental Protocols

This section details key experimental methodologies relevant to the research and development of this compound as an antimicrobial agent.

Protocol 1: Isolation of this compound via Microbial Co-culture

This protocol is based on the initial discovery of this compound and is essential for obtaining the natural product directly from its microbial source.[1][4]

Methodology:

  • Bacterial Culture Preparation: Inoculate the Sphingomonas bacterial strain KMK-001 into a liquid medium such as Czapek-Dox broth.

  • Initial Incubation: Culture the bacteria at 25 °C for three days with continuous shaking at approximately 200 rpm.[4]

  • Fungal Inoculation (Co-culture): Introduce the Aspergillus fumigatus fungal strain KMC-901 into the established bacterial culture.

  • Co-culture Incubation: Continue incubation of the mixed culture under the same conditions. Production of this compound has been observed to begin after approximately 8 days of co-culturing.

  • Extraction: After the incubation period, extract the secondary metabolites from the culture broth using an organic solvent like ethyl acetate.

  • Purification: Purify this compound from the crude extract using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC)).

  • Structure Verification: Confirm the identity and purity of the isolated this compound using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.[1][4]

cluster_culture Co-Culture cluster_purification Isolation A 1. Culture Sphingomonas sp. KMK-001 (Czapek-Dox broth, 25°C, 3 days) B 2. Inoculate with Aspergillus fumigatus KMC-901 A->B C 3. Incubate Co-culture (~8 days) B->C D 4. Extract Metabolites (Ethyl Acetate) C->D E 5. Chromatographic Purification (HPLC) D->E F 6. Purified this compound E->F

Caption: Workflow for the isolation of this compound.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

To evaluate the antimicrobial efficacy of this compound, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC). This is a generalized protocol.

Methodology:

  • Prepare Stock Solution: Dissolve purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., MRSA) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

A 1. Prepare 2-fold serial dilutions of this compound in a 96-well plate C 3. Add inoculum to all wells (except negative control) A->C B 2. Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D 4. Incubate plate (37°C, 18-24h) C->D E 5. Read results visually or with a plate reader D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: General workflow for MIC determination.

Protocol 3: Total Synthesis Overview

The total synthesis of (-)-Glionitrin A has been achieved, providing a crucial alternative to fermentation for obtaining the compound for research purposes.[2][3][6] This enables the production of analogs for structure-activity relationship (SAR) studies.

Synthetic Strategy:

The reported synthesis relies on a novel and mild asymmetric oxidative sulfenylation of triketopiperazines.[2][3] This key step allows for the challenging asymmetric construction of the dithiodiketopiperazine motif on the sensitive 7-nitroindoline-fused scaffold.[2] The concise route facilitates practical access to this compound for further biological evaluation.[7][8]

A Achiral Triketopiperazine Precursor B Key Step: Asymmetric Oxidative Sulfenylation A->B C Chiral Dithiodiketopiperazine (DTDKP) Intermediate B->C D Further Synthetic Modifications C->D E Final Product: (-)-Glionitrin A D->E

Caption: Conceptual flow of this compound total synthesis.

Mechanism of Action: Areas for Future Research

The precise mechanism of antimicrobial action for this compound has not yet been fully elucidated. However, studies on its antitumor activity have provided potential avenues for investigation.

In human prostate cancer cells, this compound was found to induce DNA damage, indicated by the elevation of phospho-histone 2AX.[2] This damage leads to cell cycle arrest and apoptosis through the activation of the ATM/ATR-Chk1/2 checkpoint pathways.[2] It is plausible that this compound could exert its antimicrobial effects through a similar mechanism of inducing DNA damage in bacterial cells. Further research is required to validate this hypothesis.

A This compound B Induction of DNA Damage? A->B Hypothesized in Bacteria (based on anti-cancer data) C Inhibition of DNA Replication and/or Transcription? B->C D Bacterial Cell Death C->D

Caption: Hypothesized antimicrobial mechanism of this compound.

References

Glionitrin A: Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A, a diketopiperazine disulfide metabolite, has emerged as a compound of interest in cancer research due to its potent cytotoxic and antitumor activities. Isolated from the co-culture of Aspergillus fumigatus and Sphingomonas sp., this compound has demonstrated significant effects on prostate cancer cell lines, primarily through the induction of DNA damage, cell cycle arrest, and apoptosis. These application notes provide a comprehensive overview of the methodologies used to study the effects of this compound on cancer cells, with a focus on the human prostate cancer cell line DU145.

Mechanism of Action

This compound exerts its anticancer effects by inducing DNA double-strand breaks. This leads to the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. A key upstream event is the phosphorylation of p53-binding protein 1 (53BP1). The activated ATM/ATR kinases then phosphorylate downstream checkpoint kinases Chk1 and Chk2. This cascade ultimately results in cell cycle arrest and the induction of both caspase-dependent and caspase-independent apoptosis.[1][2][3]

Data Presentation

Cytotoxicity of this compound

This compound exhibits significant cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the DU145 human prostate carcinoma cell line are presented below.

Cell LineTreatment TimeIC50 (µM)
DU14512 hours3.1 ± 0.36
DU14524 hours1.5 ± 0.28

Table 1: IC50 values of this compound on the DU145 human prostate cancer cell line.[1]

In Vivo Antitumor Efficacy

In a DU145 xenograft mouse model, oral administration of this compound led to a significant reduction in tumor volume.

Treatment GroupDosageTreatment DurationAverage Tumor Volume Reduction (%)
This compound5 mg/kg27 days38.2%
This compound10 mg/kg27 days71.3%

Table 2: In vivo antitumor activity of this compound in a DU145 xenograft model.[3]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the determination of cell viability using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • This compound

  • DU145 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Seed DU145 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for 6, 12, and 24 hours.

  • Following treatment, add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • DU145 cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed DU145 cells in 6-well plates and treat with desired concentrations of this compound (e.g., 1, 2, 3 µM) for 12 and 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI)

This protocol details the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • This compound

  • DU145 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed DU145 cells and treat with this compound (e.g., 3 µM) for 12 and 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This protocol is for the detection of key proteins in the DNA damage response pathway.

Materials:

  • This compound

  • DU145 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against: phospho-H2A.X (Ser139), phospho-53BP1, phospho-ATM, phospho-ATR, phospho-Chk1, phospho-Chk2, cleaved caspase-8, cleaved caspase-9, cleaved caspase-3, PARP, AIF, EndoG, and loading controls (e.g., GAPDH, HDAC1, COX IV).

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat DU145 cells with the indicated concentrations of this compound for 24 hours.

  • Lyse the cells in RIPA buffer. For analysis of nuclear and cytosolic proteins, perform subcellular fractionation.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system.

In Vivo Xenograft Study

This protocol outlines the methodology for assessing the antitumor efficacy of this compound in a nude mouse model.

Materials:

  • This compound

  • DU145 cells

  • Athymic nude mice (e.g., BALB/c-nu/nu)

  • Matrigel (optional)

  • Calipers

Procedure:

  • Subcutaneously inject approximately 5 x 10⁶ DU145 cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound orally (p.o.) at the desired doses (e.g., 5 mg/kg and 10 mg/kg) daily for a specified period (e.g., 27 days). The control group receives the vehicle.

  • Measure tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Visualizations

GlionitrinA_Signaling_Pathway GlionitrinA This compound DNAdamage DNA Double-Strand Breaks GlionitrinA->DNAdamage p53BP1 p53BP1 DNAdamage->p53BP1 activates ATM_ATR ATM / ATR p53BP1->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates CellCycleArrest S and G2/M Phase Cell Cycle Arrest Chk1_Chk2->CellCycleArrest leads to Apoptosis Apoptosis Chk1_Chk2->Apoptosis contributes to Caspase_Cascade Caspase-8, -9, -3 Activation Apoptosis->Caspase_Cascade EndoG Endonuclease G Release Apoptosis->EndoG

Caption: this compound induced DNA damage response pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Study CellCulture DU145 Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot Xenograft DU145 Xenograft Model InVivoTreatment This compound Administration (p.o.) Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement Endpoint Endpoint Analysis TumorMeasurement->Endpoint

Caption: Workflow for evaluating this compound's anticancer effects.

References

Application Note: Quantitative Analysis of Glionitrin A in Complex Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Glionitrin A, a potent antibiotic and anti-tumor agent, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The method is suitable for the analysis of this compound in complex biological matrices, a critical requirement for preclinical and clinical drug development as well as for research applications. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for the accurate determination of this compound. Additionally, a representative signaling pathway potentially modulated by this compound is illustrated to provide context for its biological activity.[2][3]

Introduction

This compound is a diketopiperazine disulfide-containing natural product with significant antibiotic activity against various microbes, including methicillin-resistant Staphylococcus aureus (MRSA), and potent cytotoxic activity against several human cancer cell lines.[1] Its complex heterocyclic structure, featuring a nitro aromatic ring, presents analytical challenges that necessitate a robust and sensitive analytical method for its detection and quantification.[1] LC-MS/MS offers the required selectivity and sensitivity for analyzing this compound in complex sample matrices. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the study of this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of this compound from serum or plasma samples.

  • To 100 µL of the sample (serum, plasma, or cell culture supernatant) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL Gradient Elution:

Time (min)% Mobile Phase B
0.010
1.010
5.095
7.095
7.110
10.010
Mass Spectrometry

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM) Source Temperature: 150°C Desolvation Temperature: 400°C Capillary Voltage: 3.5 kV

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterValue
Compound Name This compound
Molecular Formula C₁₅H₁₅N₃O₅S₂
Molecular Weight 397.43 g/mol
Precursor Ion (m/z) 398.0
Product Ion 1 (m/z) 348.0 (Loss of -S-CH₂)
Product Ion 2 (m/z) 284.0 (Loss of disulfide bridge and hydroxymethyl group)
Collision Energy (for Product Ion 1) 20 eV
Collision Energy (for Product Ion 2) 35 eV
Expected Retention Time Approx. 4.2 min

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Sample Collection (Serum/Plasma) p2 2. Protein Precipitation (Acetonitrile) p1->p2 p3 3. Centrifugation p2->p3 p4 4. Supernatant Transfer p3->p4 p5 5. Evaporation p4->p5 p6 6. Reconstitution p5->p6 a1 7. Injection into LC System p6->a1 a2 8. Chromatographic Separation (C18 Column) a1->a2 a3 9. Ionization (ESI+) a2->a3 a4 10. MS/MS Detection (MRM) a3->a4 d1 11. Peak Integration a4->d1 d2 12. Quantification d1->d2

Caption: Workflow for LC-MS/MS analysis of this compound.

Hypothetical Signaling Pathway for this compound's Anti-tumor Activity

G GlionitrinA This compound ROS ↑ Reactive Oxygen Species (ROS) GlionitrinA->ROS Induces MAPK_pathway MAPK Pathway (JNK, p38) ROS->MAPK_pathway Activates Apoptosis Apoptosis MAPK_pathway->Apoptosis Leads to

Caption: Potential signaling pathway for this compound-induced apoptosis.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in complex biological matrices. This protocol can be readily implemented in research and drug development settings to advance our understanding of the pharmacokinetics, efficacy, and mechanism of action of this promising natural product.

References

Troubleshooting & Optimization

Glionitrin A stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Glionitrin A, a potent antibiotic and anti-tumor agent.[1][2] Due to the limited availability of specific stability data for this compound, this guide combines general best practices for the handling of sensitive natural products with inferences based on its chemical structure.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions. As a solid, it is recommended to store it in a tightly sealed vial at -20°C for long-term storage (up to 6 months). For short-term storage, +4°C is acceptable for brief periods. Solutions of this compound should be freshly prepared for immediate use. If short-term storage of a solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q2: What solvents are suitable for dissolving this compound?

Q3: Is this compound sensitive to light or air?

A3: Given its complex structure, including a disulfide bond and a nitroaromatic ring, this compound may be sensitive to light and oxidation.[1] It is advisable to protect it from light by storing it in an amber vial or a container wrapped in aluminum foil. To minimize oxidation, vials should be tightly sealed, and for long-term storage, flushing with an inert gas like argon or nitrogen is a good practice.

Q4: What are the potential signs of this compound degradation?

A4: Degradation may be indicated by a change in the physical appearance of the solid, such as color change or clumping. In solution, degradation could manifest as discoloration, precipitation, or a decrease in biological activity in your assays. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and detect the presence of degradation products.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Compound degradation due to improper storage or handling.- Prepare fresh solutions of this compound for each experiment.- Verify storage conditions (temperature, light protection).- Perform a purity check using HPLC if possible.
Precipitation of the compound in aqueous solution Low aqueous solubility.- Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental setup.- Prepare a more dilute stock solution.
Inconsistent experimental results Instability of this compound in the experimental medium (e.g., cell culture medium with high pH or reactive components).- Minimize the incubation time of this compound in the experimental medium.- Prepare the final dilution of the compound just before adding it to the experiment.- Evaluate the stability of this compound in your specific medium over the time course of the experiment.
Discoloration of the compound or solution Oxidation or light-induced degradation.- Store the compound under an inert atmosphere (argon or nitrogen).- Ensure complete protection from light at all stages of storage and handling.

Stability and Storage Conditions Summary

Parameter Solid Form In Solution Rationale/Considerations
Temperature -20°C (long-term)+4°C (short-term)-20°CTo minimize thermal degradation.
Light Exposure Store in the dark (amber vial or foil-wrapped).Protect from light during storage and use.The nitroaromatic group may be light-sensitive.
Air/Oxygen Store in a tightly sealed vial, consider flushing with inert gas.Use degassed solvents for preparation and store under an inert atmosphere.The disulfide bond and indoline (B122111) core can be susceptible to oxidation.[1][4]
pH N/APrepare in neutral or slightly acidic buffers. Avoid basic conditions.The indoline core of similar compounds is known to be prone to aromatization under basic conditions.[4]
Shelf-life Up to 6 months under ideal conditions.Up to 1 month at -20°C, but fresh preparation is highly recommended.Stability is inferred from general guidelines for complex natural products.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.

  • Under sterile conditions, add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Vortex briefly until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.

  • Store the aliquots at -20°C.

Protocol 2: Workflow for Assessing this compound Stability

This protocol outlines a general workflow for researchers to determine the stability of this compound under their specific experimental conditions.

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_eval Evaluation prep Prepare fresh this compound solution initial_analysis Initial Analysis (t=0) (HPLC, Bioassay) prep->initial_analysis cond1 Condition 1 (e.g., 4°C, dark) initial_analysis->cond1 cond2 Condition 2 (e.g., 25°C, light) initial_analysis->cond2 cond3 Condition 3 (e.g., in cell media at 37°C) initial_analysis->cond3 tp1 Time Point 1 (e.g., 6 hours) cond1->tp1 cond2->tp1 cond3->tp1 tp2 Time Point 2 (e.g., 24 hours) tp1->tp2 analyze Analyze Samples (HPLC, Bioassay) tp1->analyze tp3 Time Point 3 (e.g., 48 hours) tp2->tp3 tp3->analyze compare Compare results to t=0 analyze->compare conclusion Determine Stability Profile compare->conclusion Hypothetical_Signaling_Pathway GlionitrinA This compound ROS ↑ Reactive Oxygen Species (ROS) GlionitrinA->ROS induces StressKinase Stress-activated Kinase Cascade (e.g., JNK/p38) ROS->StressKinase activates Mitochondria Mitochondrial Stress ROS->Mitochondria activates Caspase Caspase Activation StressKinase->Caspase activates Mitochondria->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis executes

References

Technical Support Center: Overcoming Glionitrin A Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Glionitrin A. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and a detailed Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungal metabolite belonging to the epidithiodiketopiperazine (ETP) class of natural products. It exhibits potent antibiotic and antitumor activities. However, like many complex natural products, this compound is a hydrophobic molecule with poor aqueous solubility, which can significantly hinder its study in biological assays and its development as a therapeutic agent. Poor solubility can lead to inaccurate in vitro results, low bioavailability in vivo, and challenges in formulation development.

Q2: What are the known physicochemical properties of this compound?

While extensive experimental data on the physicochemical properties of this compound are limited in publicly available literature, some key information has been reported:

  • Appearance: Yellow powder[1]

  • Molecular Formula: C₁₃H₁₁N₃O₅S₂[1]

  • Molar Mass: 353.37 g·mol⁻¹[1]

  • Melting Point: 181-182 °C[1]

Q3: In which organic solvents is this compound likely to be soluble?

Based on reports for structurally similar compounds like Fumitremorgin C and Gliotoxin, this compound is expected to be soluble in several organic solvents. These are suitable for preparing stock solutions for in vitro experiments. Common choices include:

It is crucial to prepare high-concentration stock solutions in these organic solvents and then dilute them into aqueous buffers for biological assays. However, care must be taken as the final concentration of the organic solvent in the assay medium should be low enough (typically <0.5%) to avoid solvent-induced artifacts.[2]

Q4: What are the primary strategies for improving the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility and dissolution rate of poorly soluble compounds like this compound. The main approaches include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the more soluble ionized form. The structure of this compound does not suggest readily ionizable groups, so this method may have limited applicability.

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization or nanosuspension preparation.

  • Formulation Strategies:

    • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin.

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

    • Lipid-Based Formulations: Incorporating this compound into micelles, liposomes, or self-emulsifying drug delivery systems (SEDDS).

Troubleshooting Guide

Issue 1: My this compound is not dissolving in my desired aqueous buffer.
  • Possible Cause: The inherent low aqueous solubility of this compound.

  • Solutions:

    • Prepare a Concentrated Stock Solution: First, dissolve this compound in an appropriate organic solvent like DMSO, ethanol, or methanol to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

    • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer to reach the desired final concentration. It is critical to add the stock solution to the buffer with vigorous vortexing to ensure rapid dispersion and minimize precipitation.

    • Co-solvent System: If direct dilution leads to precipitation, consider using a co-solvent system. Prepare the final solution with a small, optimized percentage of a water-miscible organic solvent (e.g., 1-5% ethanol or propylene (B89431) glycol). Always run a vehicle control in your experiments to account for any effects of the co-solvent.

Issue 2: this compound precipitates out of my cell culture medium during the experiment.
  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the complex biological medium, or the organic solvent concentration is too high, leading to insolubility upon dilution.

  • Solutions:

    • Reduce Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium. You may need to perform a preliminary solubility test.

    • Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.1%.

    • Use a Solubilizing Excipient: Consider pre-formulating this compound with a solubilizing agent. Cyclodextrins are a good option for in vitro studies as they are generally well-tolerated by cells. Prepare an inclusion complex of this compound with a modified cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Issue 3: I am observing inconsistent results in my in vitro assays.
  • Possible Cause: Inconsistent dissolution or precipitation of this compound between experiments.

  • Solutions:

    • Standardize Solution Preparation: Develop and strictly adhere to a standardized protocol for preparing your this compound solutions. This includes the choice of solvent, stock concentration, sonication/warming steps, and dilution procedure.

    • Visual Inspection: Always visually inspect your final solutions for any signs of precipitation before adding them to your assay. If precipitation is observed, the solution should not be used.

    • Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions.

Issue 4: I need to improve the bioavailability of this compound for in vivo studies.
  • Possible Cause: Poor aqueous solubility is leading to low dissolution and absorption in the gastrointestinal tract or rapid clearance from circulation.

  • Solutions:

    • Nanosuspension: Prepare a nanosuspension of this compound. This involves reducing the particle size to the nanometer range, which significantly increases the surface area and dissolution velocity.

    • Solid Dispersion: Formulate this compound as a solid dispersion with a hydrophilic polymer. This can enhance the dissolution rate by presenting the drug in an amorphous state.

    • Lipid-Based Formulation: For oral administration, consider formulating this compound in a self-emulsifying drug delivery system (SEDDS). When this formulation comes into contact with gastrointestinal fluids, it forms a fine emulsion, which can enhance absorption.

Quantitative Data on Solubility

Since specific quantitative solubility data for this compound is scarce, the following table provides data for structurally analogous fungal metabolites to offer a comparative reference.

CompoundSolventSolubilityReference
Fumitremorgin C DMSOSoluble to 10 mM[3]
DMSO50 mg/mL (131.77 mM)[4]
DMSO10 mg/mL[5]
Ethanol5 mg/mL[5]
Methanol5 mg/mL[5]
Ethanol, Methanol, DMFSoluble[6]
Gliotoxin DMSOSoluble[7]
DMSO5 mg/mL[8]
DMF5 mg/mL[8]
DMSO:PBS (pH 7.2) (1:5)0.5 mg/mL[8]
Emodin WaterVery low[9]
(with HP-β-CD)Water79-fold increase[9]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a laboratory-scale method for preparing a this compound inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Methodology:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Solvent Removal: Remove the ethanol and some of the water using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize it for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Assessment: Determine the aqueous solubility of the complex and compare it to that of free this compound.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP) or a polyethylene (B3416737) glycol (PEG).

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, PEG 6000)

  • Organic solvent (e.g., methanol, ethanol, or a mixture)

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum oven

Methodology:

  • Select Drug-to-Polymer Ratio: Start with different weight ratios of this compound to polymer (e.g., 1:1, 1:5, 1:10).

  • Dissolution: Dissolve both this compound and the polymer in a suitable organic solvent. Ensure complete dissolution of both components.

  • Mixing: Combine the two solutions and stir for a sufficient time to ensure a homogenous mixture.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature. A thin film of the solid dispersion will form on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, gently pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization (Optional but Recommended): Analyze the solid dispersion using DSC and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound within the polymer matrix.

  • Dissolution Study: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure this compound.

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial State cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome start This compound (Poorly Soluble) cosolvency Co-solvency start->cosolvency Simple Dilution cyclodextrin Cyclodextrin Complexation start->cyclodextrin Formulation solid_dispersion Solid Dispersion start->solid_dispersion Formulation nanosuspension Nanosuspension start->nanosuspension Physical Modification end Solubilized this compound for In Vitro / In Vivo Studies cosolvency->end cyclodextrin->end solid_dispersion->end nanosuspension->end

Figure 1. Experimental workflow for enhancing this compound solubility.

signaling_pathway_example cluster_delivery Drug Delivery cluster_cellular Cellular Response glionitrin_a Solubilized This compound receptor Cell Surface Receptor glionitrin_a->receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression Inhibition cellular_effect Cellular Effect (e.g., Apoptosis) gene_expression->cellular_effect

Figure 2. Hypothetical signaling pathway affected by this compound.

References

Optimizing Glionitrin A dosage for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and application of Glionitrin A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diketopiperazine disulfide metabolite with potent antibiotic and antitumor activities.[1] Its primary mechanism of action in cancer cells involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. This is mediated through the activation of the ATM-ATR-Chk1/2 signaling pathway.[2]

Q2: How should I dissolve this compound for in vitro experiments?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is the recommended vehicle control for experiments with this compound?

When using a DMSO stock solution of this compound, the appropriate vehicle control is an equivalent volume of DMSO added to the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture does not exceed a level that affects cell viability (typically <0.5%).

Q4: What are the general recommendations for storing this compound?

  • Solid Form: this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended to minimize degradation.

  • Stock Solutions: Once dissolved in DMSO, it is best to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is advisable to use freshly prepared dilutions for experiments whenever possible.

Q5: What are the known in vitro and in vivo dosage ranges for this compound?

  • In Vitro: this compound exhibits potent submicromolar cytotoxic activity against a range of human cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.[1][3]

  • In Vivo: In a xenograft mouse model using human prostate cancer DU145 cells, oral administration of this compound at 5 mg/kg and 10 mg/kg significantly reduced tumor volume.[2]

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation in Culture Medium The final concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Ensure the final DMSO concentration is sufficient to keep this compound in solution, while remaining non-toxic to the cells (typically <0.5%). Prepare intermediate dilutions in culture medium from the DMSO stock solution before adding to the final culture volume.
High Variability in Results Inconsistent dosage due to inaccurate pipetting of viscous DMSO stock. Degradation of this compound in working solutions.Use positive displacement pipettes for accurate handling of viscous DMSO stocks. Prepare fresh working solutions from a frozen aliquot of the stock solution for each experiment. Minimize the exposure of this compound solutions to light.
No Observed Effect at Expected Active Concentrations Degradation of the this compound compound. Incorrect initial concentration of the stock solution. Cell line is resistant to this compound's mechanism of action.Verify the integrity of the this compound powder and stock solution. If possible, confirm the concentration of the stock solution spectrophotometrically or by another analytical method. Include a positive control (a cell line known to be sensitive to this compound) in your experiments.
High Cell Death in Vehicle Control Group The concentration of DMSO is too high and is causing cytotoxicity.Perform a dose-response experiment with the vehicle (DMSO) alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is below this level.

Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
HCT-116Colorectal Carcinoma0.2 - 2.3
A549Lung Carcinoma0.2 - 2.3
AGSGastric Adenocarcinoma0.2 - 2.3
DU145Prostate Carcinoma0.2 - 2.3
MCF-7Breast Adenocarcinoma0.2 - 2.3
HepG2Hepatocellular Carcinoma0.2 - 2.3

Data synthesized from multiple sources indicating a general potent submicromolar activity.[3]

Table 2: In Vivo Efficacy of this compound in a DU145 Xenograft Model

Dosage (Oral Administration)Average Tumor Volume Reduction
5 mg/kg38.2%
10 mg/kg71.3%

Results observed at 27 days post-treatment initiation.[2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials: this compound (solid), sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

GlionitrinA_Signaling_Pathway GlionitrinA This compound DNADamage DNA Damage GlionitrinA->DNADamage ATM_ATR ATM / ATR Activation DNADamage->ATM_ATR Chk1_2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_2 CellCycleArrest Cell Cycle Arrest (S and G2/M phases) Chk1_2->CellCycleArrest Apoptosis Apoptosis Chk1_2->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow_GlionitrinA cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis StockSolution Prepare this compound Stock Solution (in DMSO) WorkingDilutions Prepare Working Dilutions in Culture Medium StockSolution->WorkingDilutions TreatCells Treat Cells with this compound or Vehicle (DMSO) WorkingDilutions->TreatCells SeedCells Seed Cells in Plate SeedCells->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubate->ViabilityAssay DataAnalysis Analyze Data and Determine IC50 ViabilityAssay->DataAnalysis

Caption: General experimental workflow for in vitro studies.

References

Glionitrin A Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Glionitrin A.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of this compound after purification. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors throughout the extraction and purification process. A primary concern is the inherent instability of the molecule. The indoline (B122111) core of this compound is susceptible to aromatization to the corresponding indole (B1671886) under basic or oxidative conditions, leading to significant product loss.[1][2][3] Additionally, issues with the chromatographic separation, such as irreversible adsorption onto the stationary phase or co-elution with impurities, can contribute to low yields.

Troubleshooting Steps:

  • pH Control: Ensure all solvents and buffers used during extraction and purification are neutral or slightly acidic to minimize degradation.[4]

  • Avoid Harsh Conditions: Steer clear of strong bases, oxidizing agents, and high temperatures throughout the purification process.[2][3]

  • Optimize Extraction: The efficiency of the initial extraction from the fermentation broth or reaction mixture is critical. Ensure the chosen solvent system effectively solubilizes this compound while minimizing the extraction of interfering compounds.

  • Chromatography Column Choice: The selection of the stationary phase is crucial. A well-chosen column will provide good retention and resolution, while a poorly suited one may lead to peak tailing, broad peaks, or irreversible binding.

  • Sample Overload: Injecting too much crude sample onto the HPLC column can lead to poor separation and peak distortion, ultimately affecting the purity and yield of the collected fractions.[5][6]

Q2: My chromatogram shows peak tailing for this compound. How can I improve the peak shape?

A2: Peak tailing in HPLC is a common issue that can compromise both quantification and purification. It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.

Potential Causes and Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%) to block active silanol groups on the silica-based stationary phase.
Column Contamination Flush the column with a strong solvent to remove any adsorbed impurities.[5] Consider using a guard column to protect the analytical column from strongly retained sample components.[7][8]
Column Degradation If the column has been used extensively, the stationary phase may be degraded. Replace the column with a new one of the same type.
Inappropriate Mobile Phase pH For ionizable compounds, the mobile phase pH can significantly impact peak shape. Adjust the pH to ensure the analyte is in a single ionic form.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or identical to the mobile phase to avoid peak distortion.[7][9]

Q3: I am struggling to separate this compound from a closely related impurity or diastereomer. What strategies can I employ?

A3: The separation of closely related compounds, such as diastereomers, can be challenging and often requires careful optimization of the chromatographic conditions.[1]

Strategies for Improved Resolution:

  • Optimize Mobile Phase Composition: Small changes in the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the aqueous component can significantly alter selectivity. Perform a systematic study of the mobile phase composition.

  • Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks.

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide the necessary selectivity.

  • Temperature Control: Adjusting the column temperature can influence the thermodynamics of the separation and improve resolution.

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation efficiency, although this will increase the run time.

Experimental Protocols

Protocol 1: General HPLC Purification of this compound

This protocol outlines a general method for the purification of this compound using reversed-phase HPLC.

Materials:

  • Crude this compound extract

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (optional, for pH adjustment)

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC system with a UV detector

Method:

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water (with 0.1% formic acid, if needed)

    • Mobile Phase B: HPLC-grade acetonitrile (with 0.1% formic acid, if needed)

    • Degas both mobile phases prior to use.[6]

  • HPLC Conditions:

    • Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-100 µL (depending on concentration and column capacity)

    • Detection: UV at a wavelength appropriate for this compound (e.g., 254 nm and 330 nm).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent under reduced pressure.

Signaling Pathways and Experimental Workflows

GlionitrinA_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Fermentation_Broth Fermentation Broth/ Reaction Mixture Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Initial Cleanup (Silica Gel Chromatography) Crude_Extract->Column_Chromatography HPLC_Purification Reversed-Phase HPLC Column_Chromatography->HPLC_Purification Pure_GlionitrinA Pure this compound HPLC_Purification->Pure_GlionitrinA HPLC_Troubleshooting_Logic Start Chromatographic Problem Identified Problem_Type What is the nature of the problem? Start->Problem_Type Peak_Tailing Peak Tailing Problem_Type->Peak_Tailing Peak Shape Low_Resolution Low Resolution Problem_Type->Low_Resolution Separation Low_Yield Low Yield/Recovery Problem_Type->Low_Yield Quantitation Check_Column Check Column Health (Age, Contamination) Peak_Tailing->Check_Column Optimize_Mobile_Phase_Tailing Optimize Mobile Phase (e.g., add modifier, adjust pH) Peak_Tailing->Optimize_Mobile_Phase_Tailing Optimize_Gradient Optimize Gradient Profile Low_Resolution->Optimize_Gradient Change_Stationary_Phase Change Stationary Phase Low_Resolution->Change_Stationary_Phase Check_Stability Investigate Sample Stability (pH, Temperature, Oxidation) Low_Yield->Check_Stability Optimize_Extraction Optimize Extraction Protocol Low_Yield->Optimize_Extraction

References

Reducing cytotoxicity of Glionitrin A in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering cytotoxicity with Glionitrin A in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced cytotoxicity?

This compound is a diketopiperazine disulfide that exhibits potent antitumor activity through the induction of cell cycle arrest and apoptosis.[1][2][3] Its cytotoxic effects are primarily mediated by the following mechanisms:

  • DNA Damage: this compound treatment leads to an increase in phospho-histone 2AX (Ser139), a well-established marker of DNA damage.[1][2][3]

  • Cell Cycle Arrest: The compound activates the ATM-ATR-Chk1/2 signaling pathway, which results in cell cycle arrest in both the S and G2/M phases.[1][2][3]

  • Induction of Apoptosis: this compound triggers programmed cell death through two distinct routes:

    • Caspase-Dependent Pathway: It activates initiator caspases (caspase-8, caspase-9) and the executioner caspase-3.[2][3]

    • Caspase-Independent Pathway: It induces the release of endonuclease G from the mitochondria into the nucleus.[2][3]

Understanding this mechanism is crucial for designing experiments that can mitigate its cytotoxic effects while studying its other biological activities.

Q2: My primary research goal is not to measure cytotoxicity, but this compound is killing my cells. How can I reduce its cytotoxic effects in my assay?

When the desired outcome is to study non-cytotoxic effects (e.g., signaling pathway modulation at sub-lethal doses, anti-invasion properties), several strategies can be employed to minimize cell death:

  • Optimize Concentration and Exposure Time: This is the most direct method. Cytotoxicity is often dose- and time-dependent.[4] Perform a preliminary dose-response and time-course experiment to identify a concentration and duration that elicits the desired biological effect with minimal impact on cell viability.

  • Consider a Structural Analog: Glionitrin B, a closely related compound, is non-toxic and does not cause cell death.[1][5] However, it has been shown to inhibit the invasive ability of DU145 prostate cancer cells.[1][5] If your research focus is on cancer cell invasion or metastasis, Glionitrin B may serve as a suitable non-cytotoxic alternative.[6][7] The primary difference is the rupture of the disulfide bridge in Glionitrin B, suggesting this moiety is critical for the cytotoxic activity.[1]

  • Co-treatment with Antioxidants: The induction of DNA damage and mitochondrial pathways by this compound suggests that reactive oxygen species (ROS) may play a role. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, could potentially mitigate some of the cytotoxic effects, although this would need to be validated for your specific cell line and assay.[4]

  • Utilize Advanced Drug Delivery Systems: For more complex models, encapsulating this compound in a drug delivery system like solid lipid nanoparticles (SLNs) or cyclodextrins could enhance its stability and potentially reduce non-specific cytotoxicity by improving targeted delivery.[8][9][10] This is an advanced strategy typically used to improve therapeutic index in vivo but can be adapted for in vitro models to minimize off-target toxicity.[8]

Q3: How can I determine the optimal non-cytotoxic concentration of this compound for my experiments?

To find the appropriate concentration, you should perform a dose-response experiment using a cell viability assay, such as the MTT or LDH assay.

  • Select a Range of Concentrations: Based on published IC50 values (see Data Summary Table below), select a wide range of concentrations, focusing on doses significantly below the IC50 for your cell line of interest. For example, you could start with a range from 1 nM to 5 µM.

  • Perform a Cell Viability Assay: Treat your cells with the selected concentrations of this compound for a fixed time point (e.g., 24, 48, or 72 hours).[11]

  • Calculate IC50: Determine the half-maximal inhibitory concentration (IC50), which is the concentration that results in 50% cell death.

  • Select Working Concentration: For your primary experiments, choose concentrations that show high cell viability (e.g., >90%) but are sufficient to cause the biological effect you wish to study.

Q4: Could the solvent for this compound be contributing to the observed cytotoxicity?

Yes, the solvent used to dissolve this compound, commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations.[11]

  • Minimize Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%.[11]

  • Include a Vehicle Control: Always include a "vehicle control" in your experimental design. This control group consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups, but without this compound. This allows you to distinguish between cytotoxicity caused by the compound and cytotoxicity caused by the solvent.[11]

Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound-induced cytotoxicity across various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
DU145Prostate Carcinoma0.24[6]
AGSGastric Adenocarcinoma0.45[6]
A549Lung Carcinoma0.55[6]
HCT-116Colorectal Carcinoma0.82[6]
MCF-7Breast Adenocarcinoma2.0[6]
HepG2Hepatocellular Carcinoma2.3[6]

Visualizations

GlionitrinA_Signaling_Pathway GA This compound DNA_Damage DNA Damage (γH2AX) GA->DNA_Damage p53BP1 p53BP1 Phosphorylation DNA_Damage->p53BP1 ATM_ATR ATM / ATR p53BP1->ATM_ATR Chk1_2 Chk1 / Chk2 ATM_ATR->Chk1_2 Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M Phase) Chk1_2->Cell_Cycle_Arrest Apoptosis Apoptosis Chk1_2->Apoptosis Caspases Caspase-8, -9, -3 Activation Apoptosis->Caspases Caspase-Dependent EndoG Endonuclease G Release Apoptosis->EndoG Caspase-Independent

Caption: Cytotoxic signaling pathway of this compound.

Experimental_Workflow Start Start: Reduce Cytotoxicity DoseResponse 1. Perform Dose-Response Assay (e.g., MTT, 24h) Start->DoseResponse DetermineIC50 2. Determine IC50 Value DoseResponse->DetermineIC50 TimeCourse 3. Perform Time-Course Assay (using conc. < IC50) DetermineIC50->TimeCourse SelectConditions 4. Select Concentration & Time with Minimal Cytotoxicity and Desired Effect TimeCourse->SelectConditions PrimaryAssay 5. Proceed with Primary Assay Under Optimized Conditions SelectConditions->PrimaryAssay End End PrimaryAssay->End

Caption: Workflow for optimizing experimental conditions.

Troubleshooting_Workflow start Unexpected Cytotoxicity Observed vehicle_check Is Vehicle Control (e.g., DMSO) Toxic? start->vehicle_check dose_check Is Toxicity Dose-Dependent? vehicle_check->dose_check No solvent_issue Action: Reduce Solvent Conc. or Change Solvent vehicle_check->solvent_issue Yes conc_issue Action: Lower this compound Conc. or Reduce Exposure Time dose_check->conc_issue Yes off_target_issue Investigate Off-Target Effects or Assay Interference dose_check->off_target_issue No

Caption: Logic diagram for troubleshooting cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability by measuring the metabolic activity of living cells.[4][12]

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium (appropriate for your cell line)

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in fresh cell culture medium.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include "untreated" control wells (medium only) and "vehicle control" wells (medium with the highest concentration of solvent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from all wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.

    • Gently pipette or shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader.

    • If desired, use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:

      • % Viability = (OD_treated / OD_control) * 100

    • Plot the % Viability against the log of the this compound concentration to determine the IC50 value.

References

Glionitrin A experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glionitrin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a diketopiperazine disulfide metabolite with potent antibiotic and anti-tumor properties.[1][2] It was originally isolated from a co-culture of the bacterium Sphingomonas sp. KMK-001 and the fungus Aspergillus fumigatus KMC-901, sourced from an abandoned coal mine.[1][2] Its primary biological activities include cytotoxicity against various cancer cell lines and significant antibiotic activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Q2: What is the mechanism of action for this compound's anti-tumor activity?

In human prostate cancer cells (DU145), this compound induces DNA damage, leading to cell cycle arrest and apoptosis. It activates the ATM-ATR-Chk1/2 signaling pathway, evidenced by the phosphorylation of histone H2AX and p53-binding protein 1 (53BP1). This cascade ultimately results in both caspase-dependent and -independent apoptosis.

Q3: What are the recommended storage conditions for this compound?

While specific stability data for this compound is not extensively published, general recommendations for similar complex natural products are as follows:

  • Solid form: Store at -20°C or -80°C, protected from light and moisture.

  • Stock solutions (in DMSO): Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C.

Q4: What is a suitable solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for use in cell-based assays. It is crucial to use anhydrous, high-quality DMSO to ensure maximum solubility.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)

Issue 1: Low or Inconsistent Cytotoxic Effect

  • Potential Cause: Compound precipitation.

    • Troubleshooting: this compound is hydrophobic. When diluting a concentrated DMSO stock solution into aqueous cell culture medium, it may precipitate.

      • Ensure the final DMSO concentration in your assay does not exceed a level toxic to your specific cell line (typically ≤ 0.5%, but ideally < 0.1%).

      • Perform serial dilutions of the this compound stock in DMSO before the final dilution into the culture medium.

      • Add the this compound stock solution to the medium with gentle vortexing.

      • Visually inspect the medium for any signs of precipitation after adding the compound.

  • Potential Cause: Compound degradation.

    • Troubleshooting: The stability of this compound in aqueous culture medium over long incubation periods (e.g., 72 hours) is not fully characterized.

      • Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.

      • Consider a shorter incubation time if degradation is suspected.

  • Potential Cause: Sub-optimal cell health or density.

    • Troubleshooting:

      • Ensure cells are in the logarithmic growth phase at the time of treatment.

      • Optimize cell seeding density to avoid overgrowth or senescence during the assay period.

Issue 2: High Background Absorbance in MTT Assay

  • Potential Cause: Interference from this compound.

    • Troubleshooting: Some colored compounds can interfere with the absorbance reading of the formazan (B1609692) product.

      • Include a "compound-only" control (this compound in medium without cells) to check for any intrinsic absorbance at the measurement wavelength.

Antimicrobial Assays (e.g., MIC Determination)

Issue 1: No or Weak Inhibition of Bacterial Growth

  • Potential Cause: Compound insolubility in broth.

    • Troubleshooting: Similar to cell-based assays, ensure this compound is properly solubilized in the broth. The use of a small, non-inhibitory concentration of DMSO may be necessary. A vehicle control with the same DMSO concentration must be included.

  • Potential Cause: Inappropriate bacterial strain or growth conditions.

    • Troubleshooting:

      • Confirm the susceptibility of your bacterial strain to other antibiotics as a positive control.

      • Ensure that the inoculum density and incubation conditions are optimal for the specific bacterial strain being tested.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Assay Duration
DU145Prostate Cancer0.2472 hours
AGSGastric Adenocarcinoma0.4572 hours
A549Lung Carcinoma0.5572 hours
HCT-116Colon Carcinoma0.8272 hours
MCF-7Breast Adenocarcinoma2.072 hours
HepG2Hepatocellular Carcinoma2.372 hours

Data sourced from Park et al., J. Nat. Prod. 2009, 72(2), 248-252.[2]

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (MRSA, 3 strains)Gram-positive bacteria0.78
Candida albicansFungus> 50
Aspergillus nigerFungus> 50

Data sourced from Park et al., J. Nat. Prod. 2009, 72(2), 248-252.[2]

Experimental Protocols

In Vitro Cytotoxicity - MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and below the cytotoxic threshold for the cell line.

    • Include the following controls:

      • Negative Control: Vehicle (DMSO) only.

      • Positive Control: A known cytotoxic agent for the specific cell line (e.g., doxorubicin, staurosporine).

      • Untreated Control: Cells in medium only.

      • Blank Control: Medium only (no cells).

    • Replace the existing medium with the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Antimicrobial Susceptibility - Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and should be adapted for the specific microorganism.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation and Controls:

    • Add the bacterial inoculum to each well containing the this compound dilutions.

    • Include the following controls:

      • Growth Control: Inoculum in broth without this compound.

      • Sterility Control: Broth only.

      • Vehicle Control: Inoculum in broth with the highest concentration of DMSO used.

      • Positive Control: A known antibiotic effective against the test organism (e.g., vancomycin (B549263) for MRSA).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 16-20 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

Glionitrin_A_Signaling_Pathway GlionitrinA This compound DNADamage DNA Damage GlionitrinA->DNADamage ATM_ATR ATM / ATR Kinases DNADamage->ATM_ATR activates Caspases Caspase Cascade (Caspase-8, -9, -3) DNADamage->Caspases triggers EndoG Endonuclease G Release DNADamage->EndoG triggers p53BP1 p53BP1 ATM_ATR->p53BP1 phosphorylates Chk1_Chk2 Chk1 / Chk2 p53BP1->Chk1_Chk2 activates CellCycleArrest S and G2/M Phase Cell Cycle Arrest Chk1_Chk2->CellCycleArrest induces Apoptosis Apoptosis Caspases->Apoptosis EndoG->Apoptosis

Caption: this compound induced DNA damage signaling pathway in prostate cancer cells.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h add_compound 4. Add Compound/Controls to Cells incubate_24h->add_compound prep_compound 3. Prepare this compound Dilutions prep_compound->add_compound incubate_72h 5. Incubate 72h add_compound->incubate_72h add_mtt 6. Add MTT Reagent incubate_72h->add_mtt incubate_4h 7. Incubate 2-4h add_mtt->incubate_4h solubilize 8. Solubilize Formazan incubate_4h->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance Logical_Relationship_Controls cluster_experiment Cytotoxicity Experiment cluster_controls Essential Controls Test_Compound This compound Positive_Control Positive Control (e.g., Doxorubicin) Expected Outcome: Cell Death Negative_Control Negative Control (Vehicle - e.g., DMSO) Expected Outcome: No Effect Untreated_Control Untreated Control (Cells + Medium) Baseline Viability

References

Technical Support Center: Glionitrin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Glionitrin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging total synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My indoline (B122111) core is aromatizing to an indole (B1671886) during the reaction. How can I prevent this?

A1: Aromatization of the indoline ring is a common side reaction, particularly under basic or oxidative conditions.[1][2][3] The presence of the nitro group on the indoline ring in this compound precursors makes it especially prone to this side reaction.[1][2] To mitigate this, it is crucial to employ milder reaction conditions. For instance, when cyclizing the precursor to form the triketopiperazine (TKP), using a substoichiometric amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively suppress oxidative aromatization.[1]

Q2: I am struggling with poor stereoselectivity during the formation of the dithiodiketopiperazine (DTDKP) core. What strategies can I use to improve this?

A2: Achieving high stereoselectivity in the construction of the DTDKP motif is a critical challenge in the synthesis of this compound, as all stereochemistry is contained within this core.[1][4] A successful approach involves an asymmetric oxidative sulfenylation of a triketopiperazine (TKP) intermediate.[1][4][5] The use of a specific chiral catalyst is key. For example, a matched pair of a chiral catalyst and a chiral electrophile has been shown to produce the desired diastereomer in high diastereomeric ratio (dr) and yield.[1][4]

Q3: Direct sulfenylation of my diketopiperazine (DKP) intermediate is not working. What are the common pitfalls and alternative methods?

A3: Direct sulfenylation of DKP intermediates to form the disulfide bridge can be problematic. Attempts using strong bases like NaHMDS, LiHMDS, or KHMDS with elemental sulfur have been reported to result in complex mixtures of side products, including aromatized indoles, along with unreacted starting material.[6][7] A more successful, stepwise approach involves the α-oxidation of the DKP to a hemiaminal, followed by a Lewis acid-promoted thio-aminal formation.[6][7] However, even this can be challenging, with substrates sometimes cleanly eliminating to the corresponding indoles.[6][7] The most robust reported method avoids direct sulfenylation of the DKP and instead utilizes an asymmetric oxidative sulfenylation of a triketopiperazine precursor.[1][3][4]

Q4: The final disulfide bridge formation is leading to decomposition of my product. What are the recommended conditions for this step?

A4: The final oxidative closure of the disulfide bridge is a delicate step. The use of common oxidizing agents like iodine has been shown to cause decomposition of the advanced intermediate.[1][4] A much more effective method is a disulfide-mediated closure.[1][4] This approach has been used to successfully complete the synthesis of this compound with a high isolated yield.[1][4]

Q5: I am observing epimerization at one of the stereocenters. How can I minimize this?

A5: While the provided literature does not extensively detail epimerization as a major issue in the successful total synthesis of this compound, it is a known problem in the synthesis of related complex molecules, particularly during steps involving activation of carbonyls or under basic conditions.[8][9] The successful synthesis of this compound, which proceeded without racemization in the final steps, utilized mild reaction conditions, which likely helped to preserve stereochemical integrity.[1] If epimerization is suspected, it is crucial to carefully control reaction conditions such as temperature, base stoichiometry, and reaction time. The use of HPLC analysis with a chiral column can help to quantify the extent of epimerization.[8]

Troubleshooting Guide

This guide addresses specific problems you might encounter at different stages of the this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Pd-catalyzed C-H activation to form the indoline ring. - Insufficient amount of the oxidizing agent.- Difficult separation of the product from the starting material.- Increase the equivalents of the oxidizing agent (e.g., PhI(OAc)₂). An increase to 4.0 equivalents has been shown to improve the yield to 50%.[6][7]- Due to difficult separation, consider taking the crude mixture directly to the next step.[6][7]
Formation of multiple unidentified side products during direct sulfenylation. - Use of strong bases (NaHMDS, KHMDS) can lead to complex reaction mixtures.[6][7]- Avoid direct sulfenylation with strong bases. Instead, proceed through an asymmetric oxidative sulfenylation of a triketopiperazine intermediate.[1][3][4]
Elimination to indole during acid-promoted thio-aminal formation. - The hemi-aminal at the C10a position is prone to elimination under acidic conditions.[6][7]- This highlights a fundamental challenge with this specific route. The more successful total synthesis bypasses this step by employing a different strategy for introducing the sulfur atoms.[1][4]
Failed conversion of this compound to Glionitrin B. - The reported procedure (MeI, pyridine, then NaBH₄) can be capricious.[1][4]- A more reliable method involves treating a mixture of dithiol, MeI, and iPrEt₂N for a clean rupture of the disulfide bridge and double S-methylation.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data from reported successful steps in the synthesis of this compound and related intermediates.

Reaction Step Reagents and Conditions Yield Reference
Pd-catalyzed C-H ActivationPd(OAc)₂ (5 mol %), PhI(OAc)₂ (2.0-4.0 equiv), Toluene, reflux~50% (with 4.0 equiv PhI(OAc)₂)[6][7]
Tricyclic Core Formation (Overall)Multi-step sequence49% over four steps[6][7]
Asymmetric Oxidative SulfenylationChiral catalyst (10 mol %), Chiral electrophile, rt, ~15 min82% (90:10 dr)[1][4]
Triketopiperazine CyclizationCatalytic DBU77%[1][2]
Disulfide Bridge FormationDisulfide mediating reagent82%[1][4]
This compound to Glionitrin B ConversionDithiol, MeI, iPrEt₂NQuantitative[1][4]
Overall Yield (this compound)8 steps from 2,5-dihydroxy-3-methyl-6-(p-methoxybenzyl)-1,4-dihydropyrazine15%[1][4]
Overall Yield (Glionitrin B)9 steps15%[1][4]

Experimental Protocols

1. Asymmetric Oxidative Sulfenylation of Triketopiperazine

This protocol describes the key step for the asymmetric installation of the first sulfur atom.

  • Materials: Triketopiperazine (TKP) precursor, chiral catalyst (e.g., (R)-12b), chiral electrophile (e.g., (R)-13b).

  • Procedure:

    • To a solution of the TKP precursor in a suitable solvent (e.g., CH₂Cl₂), add the chiral catalyst (10 mol %).

    • Add the chiral electrophile.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 15 minutes.

    • The reaction does not require the exclusion of air or moisture.

    • The product can be purified by chromatography to separate the minor diastereomer.

2. Disulfide Bridge Formation via Disulfide-Mediated Closure

This protocol outlines the final step to form the epidithiodiketopiperazine core of this compound.

  • Materials: Dithiol precursor, disulfide mediating reagent (e.g., reagent 35 from the Movassaghi synthesis).

  • Procedure:

    • Dissolve the dithiol precursor in a suitable solvent (e.g., CH₂Cl₂).

    • Add the disulfide mediating reagent.

    • Stir the reaction at room temperature.

    • The reaction should be monitored by TLC or LC-MS for completion.

    • Upon completion, the product can be isolated and purified by standard chromatographic techniques.

Visualizations

Glionitrin_A_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_dithio Key Asymmetric Step cluster_final Final Steps cluster_product Final Product start Commercially Available Starting Materials indoline Indoline Formation (Pd-catalyzed C-H Activation) start->indoline Several Steps tkp Triketopiperazine (TKP) Formation indoline->tkp sulfenylation Asymmetric Oxidative Sulfenylation tkp->sulfenylation Chiral Catalyst second_sulfur Second Sulfur Installation sulfenylation->second_sulfur deprotection Deprotection second_sulfur->deprotection disulfide Disulfide Bridge Formation deprotection->disulfide Disulfide Mediator glionitrin_a This compound disulfide->glionitrin_a

Caption: Successful synthetic workflow for this compound.

Troubleshooting_Aromatization start Problem: Indoline Aromatization check_conditions Are reaction conditions basic or oxidative? start->check_conditions solution_mild Solution: Use milder conditions. - Substoichiometric base (e.g., DBU) - Avoid harsh oxidants check_conditions->solution_mild Yes alternative_route Consider alternative synthetic route that avoids harsh conditions at this step. check_conditions->alternative_route No, but still observing aromatization

Caption: Troubleshooting aromatization of the indoline core.

References

Glionitrin A Bioassays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glionitrin A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diketopiperazine disulfide metabolite isolated from a co-culture of Aspergillus fumigatus and Sphingomonas sp.[1] Its primary anticancer mechanism involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1] Key molecular events include the phosphorylation of histone H2AX (a marker of DNA double-strand breaks) and the activation of the ATM-ATR-Chk1/2 signaling pathway.[1] This ultimately leads to the activation of executioner caspases, such as caspase-3, driving programmed cell death.

Q2: What are the common challenges and potential artifacts when working with this compound in bioassays?

A2: Due to its chemical structure, this compound presents several potential challenges in bioassays:

  • Disulfide Bond Reactivity: The epidithiodiketopiperazine core is susceptible to reduction and thiol-disulfide exchange with intracellular thiols like glutathione, potentially altering its activity or leading to off-target effects.

  • Redox Cycling: The quinone-like structure of the diketopiperazine core may undergo redox cycling, generating reactive oxygen species (ROS) that can lead to non-specific cytotoxicity and interfere with certain assay readouts.

  • Pan-Assay Interference Compound (PAINS) Behavior: Diketopiperazines are a known class of compounds that can exhibit PAINS behavior, leading to false positives through various mechanisms such as aggregation, reactivity, or interference with assay technology (e.g., fluorescence).

  • Stability and Solubility: this compound's stability can be pH-dependent, and it may be prone to degradation in certain aqueous solutions or cell culture media over time.[2][3] Poor solubility can also lead to precipitation and inaccurate results.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in fresh, pre-warmed cell culture medium immediately before use. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
Problem Possible Cause Recommended Action
Higher than expected cytotoxicity Redox cycling of this compound interfering with tetrazolium salt reduction: The compound may directly reduce the MTT/MTS reagent, leading to a false positive signal for cell death.Perform a cell-free control: Incubate this compound with the MTT/MTS reagent in cell-free media to check for direct chemical reduction. If observed, consider using an alternative viability assay that does not rely on cellular reductase activity, such as a CellTiter-Glo® (ATP measurement) or CyQUANT® (DNA content) assay.
Generation of Reactive Oxygen Species (ROS): this compound may induce ROS, leading to non-specific cell death that masks its primary mechanism.Include an antioxidant control: Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effect.
Lower than expected cytotoxicity Compound instability or degradation: this compound may be unstable in the cell culture medium over the incubation period.[2][3]Minimize incubation time: If possible, use shorter endpoints for your assay. Test stability: Incubate this compound in your specific cell culture medium for the duration of the experiment and then test its activity to assess for degradation. Consider preparing fresh dilutions for each experiment.
Thiol-disulfide exchange: The disulfide bond may be reduced by components in the serum or by secreted cellular thiols, inactivating the compound.Use serum-free or low-serum media for the treatment period if your cell line can tolerate it. Consider adding a mild oxidizing agent to the media, though this should be done with caution as it may affect the cells.
High variability between replicates Poor solubility and precipitation: this compound may be coming out of solution at the tested concentrations.Visually inspect wells for precipitation under a microscope. Prepare fresh dilutions and ensure thorough mixing before adding to the cells. Consider using a lower concentration range or a different solubilizing agent (with appropriate vehicle controls).
Artifacts in Apoptosis Assays (e.g., Caspase Activity, Annexin V)
Problem Possible Cause Recommended Action
High background in caspase assays Direct interference with assay reagents: this compound may interact with the caspase substrate or the detection reagents (e.g., luciferase in Caspase-Glo® assays).Run a cell-free assay: Test this compound directly with the caspase enzyme and substrate in a cell-free system to check for direct enzyme inhibition or activation, or interference with the detection signal.[4][5][6][7]
Unexpected Annexin V staining patterns Membrane disruption: At high concentrations, this compound might be causing non-specific membrane damage rather than inducing apoptosis.Co-stain with a viability dye like Propidium Iodide (PI) or DAPI. Early apoptotic cells should be Annexin V positive and PI/DAPI negative. A high population of double-positive cells may indicate late apoptosis or necrosis due to membrane disruption.
Issues with DNA Damage Assays (e.g., γ-H2AX Staining)
Problem Possible Cause Recommended Action
Weak or no γ-H2AX signal Incorrect timing of endpoint: The peak of γ-H2AX phosphorylation may have been missed.Perform a time-course experiment: Analyze γ-H2AX levels at multiple time points (e.g., 1, 4, 8, 24 hours) after this compound treatment to identify the optimal endpoint.
Cell cycle-dependent effects: The cell line may have a slow cell cycle, or the cells may not have been actively dividing at the time of treatment.Ensure cells are in the logarithmic growth phase when treating with this compound.
High background γ-H2AX staining in control cells Basal levels of DNA damage: The cell line may have inherent genomic instability.Always include an untreated control to establish the baseline level of γ-H2AX. Ensure proper handling of cells to avoid inducing DNA damage through harsh conditions.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)AssayReference
HCT-116Colon CarcinomaPotent submicromolarMTT[8]
A549Lung CarcinomaPotent submicromolarMTT[8]
AGSGastric AdenocarcinomaPotent submicromolarMTT[8]
DU145Prostate CarcinomaPotent submicromolarMTT[8]

Note: "Potent submicromolar" indicates that the IC50 values were observed to be less than 1 µM, though the exact values were not specified in the cited abstract.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Caspase-3/7 Activity Assay (Luminescent)
  • Plate Setup: Seed and treat cells with this compound in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence (from cell-free wells) from all experimental readings. Plot the luminescence signal against the this compound concentration.

γ-H2AX Immunofluorescence Staining
  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound for the desired time.

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against phospho-histone H2A.X (Ser139) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.

Visualizations

GlionitrinA_Signaling_Pathway GlionitrinA This compound DNA_Damage DNA Double-Strand Breaks GlionitrinA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates H2AX γ-H2AX (p-Ser139) ATM_ATR->H2AX phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) Chk1_Chk2->Cell_Cycle_Arrest induces Apoptosis Apoptosis Chk1_Chk2->Apoptosis promotes Caspase9 Caspase-9 Apoptosis->Caspase9 activates Caspase8 Caspase-8 Apoptosis->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (and controls) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) treatment->apoptosis dna_damage DNA Damage Assay (e.g., γ-H2AX) treatment->dna_damage data_analysis Data Analysis (IC50, Fold Change, etc.) viability->data_analysis apoptosis->data_analysis dna_damage->data_analysis end End: Interpretation data_analysis->end

Caption: General experimental workflow.

References

Validation & Comparative

Glionitrin A: A Comparative Analysis of a Rising Star in Dithiodiketopiperazine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Glionitrin A, a novel dithiodiketopiperazine, reveals its potent anti-cancer and antimicrobial properties, positioning it as a significant compound of interest for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with other notable dithiodiketopiperazines, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Introduction to Dithiodiketopiperazines

Dithiodiketopiperazines (DTPs) are a class of natural products characterized by a diketopiperazine core with a disulfide bridge. This unique structural feature is responsible for their diverse and potent biological activities, including antitumor, antimicrobial, and antiviral effects.[1] Prominent members of this family include the well-studied compounds Chaetocin and Gliotoxin (B1671588). This compound, a more recent discovery, has garnered attention for its significant cytotoxic and antibiotic activities.[2][3]

Comparative Biological Activity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with submicromolar IC50 values.[2][3][4] Its antimicrobial properties are particularly noteworthy against methicillin-resistant Staphylococcus aureus (MRSA).[5] The following tables summarize the quantitative data for this compound and compare it with other prominent dithiodiketopiperazines, Chaetocin and Gliotoxin.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) of Dithiodiketopiperazines against Human Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound HCT-116Colorectal Carcinoma0.82[4][5]
A549Lung Carcinoma0.55[4][5]
AGSGastric Adenocarcinoma0.45[4][5]
DU145Prostate Carcinoma0.24[4][5]
MCF-7Breast Adenocarcinoma2.0[4]
HepG2Hepatocellular Carcinoma2.3[4]
Chaetocin Various Cancer Cell LinesVarious0.002 - 0.01[1]
Myeloma cell lines (KAS-6, OCI-MY5)Multiple Myeloma~0.025[6]
TE-1, KYSE150Esophageal Squamous Cell Carcinoma~0.2 - 0.8[7]
SH-SY5YNeuroblastomaInduces apoptosis at higher concentrations[8]
Gliotoxin MCF-7, MDA-MB-231Breast Cancer1.5625 (IC50 dose)[9]
A549Lung Carcinoma2.5 - 2.7[10]
HepG2Hepatocellular Carcinoma3.0[10]
L132Embryonic Lung4.2 - 4.25[10]

Note: IC₅₀ values can vary depending on the experimental conditions, including the assay method and incubation time.

Table 2: Comparative Antimicrobial Activity (MIC Values) of Dithiodiketopiperazines
CompoundMicrobial StrainMIC (µg/mL)Reference
This compound Staphylococcus aureus ATCC43300 (MRSA)0.78[5]
Staphylococcus aureus ATCC700787 (MRSA)0.78[5]
Staphylococcus aureus ATCC700788 (MRSA)0.78[5]
Micrococcus luteus IFC127080.78[5]
Bacillus subtilis ATCC66336.25[5]
Proteus vulgaris ATCC38513.13[5]
Salmonella typhimurium ATCC140283.13[5]
Aspergillus fumigatus HIC609412.5[5]
Trichophyton rubrum IFO918512.5[5]
Chaetocin Data not readily available in a comparable format.
Gliotoxin Data not readily available in a comparable format.

Mechanism of Action: A Focus on this compound

This compound exerts its potent anticancer effects through the induction of DNA damage and apoptosis.[11] This mechanism involves the activation of the ATM-ATR-Chk1/2 signaling pathway, leading to cell cycle arrest and programmed cell death.[11]

GlionitrinA_Pathway GlionitrinA This compound DNA_Damage DNA Damage GlionitrinA->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 CellCycleArrest Cell Cycle Arrest (S and G2/M phases) Chk1_Chk2->CellCycleArrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis

This compound induced DNA damage response pathway.

In contrast, other dithiodiketopiperazines like Chaetocin are known to inhibit histone methyltransferases and induce oxidative stress.[1][12] Gliotoxin's mechanism involves the inhibition of NF-κB and the induction of apoptosis through various signaling pathways.[3][13]

Experimental Protocols

The data presented in this guide were primarily obtained using the following standard methodologies:

Cytotoxicity Assays (MTT or Similar Assays)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the dithiodiketopiperazine compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent (e.g., WST-8) is added to each well.[14] Viable cells metabolize the MTT into a colored formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[14]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundAddition Add Dithiodiketopiperazine CellSeeding->CompoundAddition Incubation Incubate for 24-72h CompoundAddition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Absorbance Measure Absorbance MTT_Addition->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc

References

A Comparative Analysis of the Biological Activities of Glionitrin A and Gliotoxin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A and Gliotoxin (B1671588) are two potent disulfide-containing secondary metabolites produced by fungi, belonging to the epipolythiodioxopiperazine (ETP) class of natural products. While structurally related, these compounds exhibit distinct biological activity profiles, making them subjects of significant interest in drug discovery and development. This guide provides a detailed comparison of the cytotoxic and antimicrobial activities of this compound and Gliotoxin, supported by available experimental data. It also includes comprehensive protocols for key biological assays and visual representations of their mechanisms of action to aid researchers in their investigations.

Comparative Biological Activity

The cytotoxic and antimicrobial activities of this compound and Gliotoxin have been evaluated in various studies. The following tables summarize the available quantitative data for a direct comparison.

Cytotoxic Activity Against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Cell LineCancer TypeThis compound IC50 (µM)Gliotoxin IC50 (µM)
HCT-116Colorectal Carcinoma0.2 - 2.3[1]Data Not Available
A549Lung Carcinoma0.2 - 2.3[1]2.7[2]
AGSGastric Adenocarcinoma0.2 - 2.3[1]Data Not Available
DU145Prostate Carcinoma0.2 - 2.3[1]> 10[3]
MCF-7Breast Adenocarcinoma0.2 - 2.3[1]0.53[4], 1.56[5]
HepG2Hepatocellular Carcinoma0.2 - 2.3[1]3.0[2]

Note: The IC50 values for this compound are reported as a range across the tested cell lines in the source material.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismCompoundMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)This compound2.2 µM (approx. 0.84 µg/mL)[1]

Mechanisms of Action

This compound

This compound exerts its potent antitumor effects by inducing DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[4] Its mechanism involves the activation of the ATM-ATR-Chk1/2 signaling pathway, downstream of p53-binding protein 1 (53BP1) phosphorylation.[4] Apoptosis is triggered through both caspase-dependent (activation of caspases-8, -9, and -3) and caspase-independent (release of endonuclease G from mitochondria) pathways.[4]

Gliotoxin

Gliotoxin's biological activities are largely attributed to its internal disulfide bridge, which can undergo redox cycling and interact with cellular thiols.[6] It is a potent immunosuppressive agent that induces apoptosis in various immune cells.[6] Its cytotoxic and immunomodulatory effects are mediated through multiple mechanisms, including the inhibition of nuclear factor-kappa B (NF-κB) signaling, a key regulator of inflammatory and immune responses.[7] Gliotoxin is also known to inhibit farnesyltransferase and NADPH oxidase, and to induce apoptosis through the activation of Bak, a pro-apoptotic member of the Bcl-2 family, leading to the generation of reactive oxygen species (ROS).[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Glionitrin_A_Signaling_Pathway GlionitrinA This compound DNADamage DNA Damage GlionitrinA->DNADamage p53BP1 p53BP1 Phosphorylation DNADamage->p53BP1 Apoptosis Apoptosis DNADamage->Apoptosis ATM_ATR ATM / ATR Activation Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 p53BP1->ATM_ATR CellCycleArrest S and G2/M Phase Cell Cycle Arrest Chk1_Chk2->CellCycleArrest CellCycleArrest->Apoptosis CaspaseCascade Caspase-8, -9, -3 Activation Apoptosis->CaspaseCascade EndoG Endonuclease G Release Apoptosis->EndoG

Caption: this compound induced signaling pathway.

Gliotoxin_Signaling_Pathway Gliotoxin Gliotoxin DisulfideBridge Disulfide Bridge (Redox Cycling) Gliotoxin->DisulfideBridge NFkB_Inhibition NF-κB Inhibition DisulfideBridge->NFkB_Inhibition Bak_Activation Bak Activation DisulfideBridge->Bak_Activation Enzyme_Inhibition Enzyme Inhibition (Farnesyltransferase, etc.) DisulfideBridge->Enzyme_Inhibition Immunosuppression Immunosuppression NFkB_Inhibition->Immunosuppression Apoptosis Apoptosis Immunosuppression->Apoptosis ROS_Production ROS Production Bak_Activation->ROS_Production ROS_Production->Apoptosis

Caption: Gliotoxin induced signaling pathway.

Experimental_Workflow start Start: Compound Treatment cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (MIC) start->antimicrobial mechanism Mechanism of Action Studies cytotoxicity->mechanism end End: Data Analysis antimicrobial->end apoptosis Apoptosis Assays (Caspase, Western Blot) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle dna_damage DNA Damage Assay (γH2AX) mechanism->dna_damage apoptosis->end cell_cycle->end dna_damage->end

References

Unveiling Glionitrin A's Role in the DNA Damage Response: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Glionitrin A as a potent activator of the DNA Damage Response (DDR) pathway. Through objective comparison with specific kinase inhibitors and supported by experimental data and detailed protocols, we delineate the unique position of this compound in the landscape of DDR-targeting compounds.

This compound, a diketopiperazine disulfide isolated from a co-culture of Aspergillus fumigatus and Sphingomonas sp., has demonstrated significant antitumor activity. Its mechanism of action is intrinsically linked to the induction of DNA damage, which subsequently triggers the ATM-ATR-Chk1/2 signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[1] Unlike specific kinase inhibitors that target a single node in this pathway, this compound acts as an upstream activator, initiating a broad and robust cellular response to DNA lesions.

This guide will compare the cellular effects of this compound with well-characterized, specific inhibitors of the core DDR kinases: ATM, ATR, Chk1, and Chk2. By examining their respective potencies and downstream cellular consequences, we provide a framework for understanding the distinct therapeutic potential of these different approaches to modulating the DDR.

Comparative Analysis of Inhibitor Potency

The following table summarizes the effective concentrations of this compound that induce a significant DNA Damage Response, alongside the half-maximal inhibitory concentrations (IC50) of specific inhibitors for key DDR kinases. It is crucial to note that this compound's value represents an effective concentration for pathway activation (measured by downstream markers), while the values for the other compounds represent direct inhibitory concentrations against their respective kinase targets.

CompoundPrimary Target/EffectReported IC50/Effective ConcentrationAssay Type
This compound DNA Damage / DDR Activation ~3 µM Cell-based (H2AX phosphorylation) [1]
KU-55933 ATM Kinase13 nMIn vitro kinase assay[2][3]
AZD0156 ATM Kinase0.58 nMIn vitro kinase assay[2][4]
VE-821 ATR Kinase26 nMIn vitro kinase assay[3][5]
Ceralasertib (AZD6738) ATR Kinase1 nMCell-free assay[3][5]
CHIR-124 Chk1 Kinase0.3 nMCell-free assay[6]
Prexasertib (LY2606368) Chk1/Chk2 KinaseChk1: <1 nM, Chk2: 8 nMCell-free assay[7][8]
BML-277 Chk2 Kinase15 nMIn vitro kinase assay[9]
CCT241533 Chk2 Kinase3 nMIn vitro kinase assay[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches for validation, the following diagrams have been generated using Graphviz.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensors Damage Sensing & Signaling cluster_transducers Checkpoint Kinases cluster_effectors Cellular Outcomes cluster_inhibitors Specific Inhibitors Glionitrin_A This compound DNA_Lesion DNA Double Strand Breaks Glionitrin_A->DNA_Lesion ATM ATM DNA_Lesion->ATM ATR ATR DNA_Lesion->ATR Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 CellCycleArrest Cell Cycle Arrest (G2/M) Chk2->CellCycleArrest Apoptosis Apoptosis Chk2->Apoptosis Chk1->CellCycleArrest DNA_Repair DNA Repair Chk1->DNA_Repair ATM_i KU-55933 AZD0156 ATM_i->ATM ATR_i VE-821 Ceralasertib ATR_i->ATR Chk1_i CHIR-124 Prexasertib Chk1_i->Chk1 Chk2_i BML-277 CCT241533 Chk2_i->Chk2

Figure 1: DNA Damage Response Pathway and Points of Intervention.

Western_Blot_Workflow start Cell Treatment (this compound or Inhibitor) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking (e.g., 5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-γH2AX, anti-pChk2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis

Figure 2: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

The validation of this compound and the comparative analysis with specific inhibitors rely on a set of key experimental procedures. Below are detailed methodologies for these essential assays.

Western Blotting for Phosphorylated DDR Proteins

Objective: To quantify the levels of phosphorylated (activated) proteins in the DNA damage response pathway (e.g., p-ATM, p-ATR, p-Chk1, p-Chk2, γH2AX) following treatment with this compound or specific inhibitors.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a specific inhibitor for the desired time course. Include a vehicle control (e.g., DMSO).

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize phosphoprotein levels to the corresponding total protein levels.

Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)

Objective: To visualize and quantify the formation of nuclear foci representing sites of DNA double-strand breaks.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or other compounds as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[11][12]

  • Immunostaining: Block non-specific binding sites and incubate with primary antibodies against γH2AX and/or 53BP1. Follow with incubation with fluorophore-conjugated secondary antibodies.[11][12]

  • Microscopy and Image Analysis: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.[11]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.

Methodology:

  • Cell Culture and Treatment: Treat cells with the compounds of interest for a specified duration.

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.[13][14]

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish the different cell cycle phases.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.

Apoptosis Assay by Annexin V Staining

Objective: To quantify the percentage of apoptotic cells after treatment.

Methodology:

  • Cell Culture and Treatment: Treat cells as previously described.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).[1]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[1]

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Conclusion

This compound presents a compelling profile as an antitumor agent that functions through the induction of DNA damage and subsequent activation of the DNA Damage Response pathway. While it does not exhibit the target specificity of small molecule kinase inhibitors, its ability to initiate a broad and potent cellular response to DNA damage distinguishes it as a valuable tool for cancer research and a potential therapeutic candidate. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic utility of this compound and to benchmark its performance against more targeted DDR inhibitors. The multifaceted mechanism of this compound may offer advantages in overcoming resistance mechanisms that can emerge with single-target agents.

References

Glionitrin A: A Potent Antimicrobial Agent with a Promising Bioactivity Profile Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro bioactivity of Glionitrin A compared to established antibiotics reveals its potential as a formidable agent against multi-drug resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). This guide presents a side-by-side comparison of its antimicrobial efficacy, supported by experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a thorough understanding of its capabilities.

This compound, a diketopiperazine disulfide natural product, has demonstrated significant antimicrobial and antitumor activities.[1][2] Of particular interest to the field of antibiotic research is its potent effect against MRSA, a major cause of hospital- and community-acquired infections.[1][3] This comparison guide delves into the quantitative bioactivity of this compound and contextualizes its performance against frontline anti-MRSA antibiotics such as vancomycin, linezolid, and daptomycin (B549167).

Comparative Bioactivity: this compound versus Standard-of-Care Antibiotics

The antimicrobial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Lower MIC values are indicative of higher potency.

A key study has established the MIC of this compound against several microbial pathogens, including three distinct strains of MRSA.[1] To provide a comprehensive comparison, the following table summarizes the MIC values for this compound and contrasts them with the typical MIC ranges for vancomycin, linezolid, and daptomycin against MRSA, including the reference strain ATCC 43300.[1][4][5][6][7][8]

Microorganism This compound Vancomycin Linezolid Daptomycin
Staphylococcus aureus
Methicillin-Resistant S. aureus (MRSA) ATCC 433000.78 µg/mL[1]1.0 - 2.0 µg/mL[4][5][7]0.78 - 1.56 µg/mL[6][8]0.25 - 0.5 µg/mL
Methicillin-Resistant S. aureus (MRSA) ATCC 7007870.78 µg/mL[1]---
Methicillin-Resistant S. aureus (MRSA) ATCC 7007880.78 µg/mL[1]---
Micrococcus luteus IFO 127080.78 µg/mL[1]---
Bacillus subtilis KCTC 10216.25 µg/mL[1]---
Proteus vulgaris KCTC 2433> 12.5 µg/mL[1]---
Salmonella typhimurium KCTC 1926> 12.5 µg/mL[1]---
Aspergillus fumigatus HIC 609412.5 µg/mL[1]---
Trichophyton rubrum IFO 918512.5 µg/mL[1]---

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and other antibiotics against various microorganisms.

Cytotoxicity Profile of this compound

Beyond its antimicrobial properties, this compound has also been evaluated for its cytotoxic effects against various human cancer cell lines. This is a critical aspect of its overall bioactivity profile, providing insights into its potential therapeutic window and selectivity. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%.

Cell Line IC50 of this compound
Human colon cancer (HCT-116)0.82 µM[1]
Human lung cancer (A549)0.55 µM[1]
Human gastric cancer (AGS)0.45 µM[1]
Human prostate cancer (DU145)0.24 µM[1]
Human breast cancer (MCF-7)2.0 µM[1]
Human liver cancer (HepG2)2.3 µM[1]

Table 2: Cytotoxicity of this compound against various human cancer cell lines.

Understanding the Mechanism of Action

While the precise antibacterial mechanism of this compound is still under investigation, its structure as a diketopiperazine disulfide provides clues to its potential mode of action. This class of compounds is known to possess a broad range of biological activities, often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular redox homeostasis.

In the context of its well-studied antitumor activity, this compound has been shown to induce DNA damage and apoptosis in cancer cells.[4] It is plausible that a similar mechanism involving oxidative stress and disruption of essential cellular processes contributes to its antibacterial effects. Further research is required to fully elucidate the specific bacterial targets and pathways affected by this compound.

Glionitrin_A This compound Bacterial_Cell Bacterial Cell Glionitrin_A->Bacterial_Cell Enters Cell ROS_Production ↑ Reactive Oxygen Species (ROS) Bacterial_Cell->ROS_Production Induces Cellular_Damage Oxidative Stress & Cellular Damage ROS_Production->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Postulated antibacterial mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The MIC values for this compound and comparator antibiotics were determined using the broth microdilution method, a standardized and widely accepted technique for assessing antimicrobial susceptibility.[9][10]

1. Inoculum Preparation:

  • Bacterial strains were cultured on appropriate agar (B569324) plates for 18-24 hours at 37°C.

  • A few colonies were then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • This suspension was further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Agent Dilutions:

  • Stock solutions of this compound and other antibiotics were prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • A series of two-fold serial dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent was inoculated with the prepared bacterial suspension.

  • The final volume in each well was typically 100 µL.

  • Positive control wells (containing inoculum without any antibiotic) and negative control wells (containing broth only) were included on each plate.

  • The plates were incubated at 37°C for 16-20 hours in ambient air.

4. MIC Determination:

  • Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.

cluster_prep Preparation cluster_assay Assay Bacterial_Culture Bacterial Culture McFarland_Standard 0.5 McFarland Standardization Bacterial_Culture->McFarland_Standard Final_Inoculum Final Inoculum (5x10^5 CFU/mL) McFarland_Standard->Final_Inoculum Plate_Inoculation Inoculate 96-well plate Final_Inoculum->Plate_Inoculation Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Serial Dilutions in Broth Antibiotic_Stock->Serial_Dilution Serial_Dilution->Plate_Inoculation Incubation Incubate at 37°C for 16-20h Plate_Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results

Caption: Workflow for the Broth Microdilution MIC Assay.

MTT Assay for Cytotoxicity Assessment

The cytotoxicity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[11][12][13][14][15]

1. Cell Seeding:

  • Human cancer cell lines were seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours.

2. Compound Treatment:

  • Cells were treated with various concentrations of this compound, typically in a serial dilution format.

  • A vehicle control (e.g., DMSO) and an untreated control were included.

  • The plates were incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Incubation:

  • After the treatment period, the culture medium was removed, and fresh medium containing MTT solution (final concentration of 0.5 mg/mL) was added to each well.

  • The plates were incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT-containing medium was removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability was calculated relative to the untreated control.

  • The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation_Formazan Incubate for Formazan Formation MTT_Addition->Incubation_Formazan Solubilization Solubilize Formazan Incubation_Formazan->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Determination Calculate IC50 Absorbance_Reading->IC50_Determination

Caption: Workflow for the MTT Cytotoxicity Assay.

References

Navigating the Maze: A Guide to Potential Cross-Reactivity of Glionitrin A in Common Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for a compound to interact non-specifically in biological assays is critical for the accurate interpretation of data. Glionitrin A, a potent diketopiperazine disulfide with promising antitumor and antibiotic properties, presents a chemical structure ripe for potential assay interference. This guide provides a comparative overview of potential cross-reactivities, supported by data from structurally related compounds, and offers detailed experimental protocols to help researchers identify and mitigate these effects.

This compound's bioactivity stems from its ability to induce DNA damage and apoptosis in cancer cells through the ATM-ATR-Chk1/2 signaling pathway.[1] It has demonstrated significant cytotoxicity against a range of human cancer cell lines and antibacterial activity against methicillin-resistant Staphylococcus aureus.[2][3] However, the very chemical features responsible for its therapeutic effects—the disulfide bridge and a nitroaromatic ring—are also red flags for potential assay interference.

Understanding the Potential for Cross-Reactivity

The disulfide bond in this compound is a key structural feature of the broader class of epipolythiodioxopiperazine (ETP) toxins, such as the well-studied gliotoxin (B1671588). This disulfide bridge is highly reactive and can readily interact with thiol groups present in proteins, such as cysteine residues in enzymes, and in common assay reagents like dithiothreitol (B142953) (DTT). This reactivity can lead to false-positive or false-negative results in a variety of assay formats.

Similarly, nitroaromatic groups can be electrochemically active and may interfere with assays that rely on redox reactions or fluorescence. While direct studies on this compound's cross-reactivity are limited, data from similar compounds and general principles of assay interference provide a valuable framework for anticipating and addressing these challenges.

Potential Cross-Reactivity Profile of this compound

The following table summarizes the potential for this compound to interfere with common biological assays based on its chemical structure and the known behavior of related compounds.

Assay TypePotential for InterferencePutative Mechanism of InterferenceRecommended Control Experiments
Cell Viability Assays (e.g., MTT, XTT) HighReduction of the tetrazolium salt by the disulfide bridge, independent of cellular metabolism. Interference with cellular dehydrogenases.1. Cell-free assay with this compound and the tetrazolium salt. 2. Comparison with a non-tetrazolium-based viability assay (e.g., CellTiter-Glo®, resazurin-based assays).
Luciferase Reporter Assays Moderate to HighDirect inhibition of the luciferase enzyme through interaction with cysteine residues. Quenching of the luminescent signal.1. Assay with purified luciferase enzyme in the presence of this compound. 2. Use of a structurally unrelated control compound with a similar mechanism of action.
Kinase Assays HighCovalent modification of cysteine residues in the kinase active site or allosteric sites. Interference with ATP binding.1. Pre-incubation of the enzyme with this compound followed by washout to test for irreversible inhibition. 2. Use of a kinase-dead mutant as a negative control.
Assays Containing Thiols (e.g., DTT, β-mercaptoethanol) HighDirect reaction with the thiol-containing reagent, leading to its depletion and affecting assay performance.1. Measurement of thiol concentration in the assay buffer over time in the presence of this compound. 2. Comparison of assay results with and without the thiol-containing reagent.
Fluorescence-Based Assays ModerateIntrinsic fluorescence of the nitroaromatic ring or quenching of the fluorescent signal.1. Measurement of the fluorescence spectrum of this compound at the assay's excitation and emission wavelengths. 2. Spiking of the fluorescent probe with this compound in a cell-free system.
Immunoassays (e.g., ELISA, Western Blot) Low to ModerateCovalent modification of antibodies or target proteins, potentially altering epitope recognition.1. Inclusion of a non-specific protein (e.g., BSA) to assess for general protein reactivity. 2. Comparison of results with a different antibody targeting a distinct epitope.

Experimental Protocols for Assessing Cross-Reactivity

To empower researchers to directly assess the potential for this compound to interfere in their specific assays, the following detailed protocols for key control experiments are provided.

Protocol 1: Cell-Free MTT Reduction Assay

Objective: To determine if this compound can directly reduce MTT in the absence of viable cells.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Assay buffer (e.g., PBS or DMEM without cells)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add 100 µL of each this compound dilution to the wells of a 96-well plate. Include wells with assay buffer only as a negative control.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a spectrophotometer.

  • Interpretation: An increase in absorbance in the presence of this compound compared to the negative control indicates direct reduction of MTT and potential for assay interference.

Protocol 2: Luciferase Inhibition Assay

Objective: To assess the direct inhibitory effect of this compound on luciferase activity.

Materials:

  • This compound

  • Purified luciferase enzyme (e.g., from firefly)

  • Luciferin (B1168401) substrate

  • Assay buffer (as recommended by the luciferase manufacturer)

  • 96-well white, opaque plate

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the wells of a 96-well plate, combine the purified luciferase enzyme with each dilution of this compound. Include wells with the enzyme and assay buffer only as a positive control, and wells with assay buffer only as a background control.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Initiate the luminescent reaction by adding the luciferin substrate to all wells according to the manufacturer's instructions.

  • Immediately measure the luminescence using a luminometer.

  • Interpretation: A dose-dependent decrease in luminescence in the presence of this compound compared to the positive control indicates direct inhibition of the luciferase enzyme.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the potential mechanism of this compound's primary activity and a workflow for assessing assay interference.

GlionitrinA_Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Apoptosis Apoptosis Chk1/Chk2->Apoptosis Assay_Interference_Workflow cluster_0 Initial Observation cluster_1 Interference Assessment cluster_2 Conclusion Bioactive Hit Bioactive Hit Control Experiments Control Experiments Bioactive Hit->Control Experiments Cell-Free Assay Cell-Free Assay Control Experiments->Cell-Free Assay Enzyme-Only Assay Enzyme-Only Assay Control Experiments->Enzyme-Only Assay Orthogonal Assay Orthogonal Assay Control Experiments->Orthogonal Assay Assay Interference Assay Interference Cell-Free Assay->Assay Interference Positive Enzyme-Only Assay->Assay Interference Positive True Hit True Hit Orthogonal Assay->True Hit Confirmed Orthogonal Assay->Assay Interference Not Confirmed

References

Reproducibility of Glionitrin A Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reported experimental results for Glionitrin A, a diketopiperazine disulfide with promising anticancer and antibiotic properties. The objective is to present the available data in a structured format to aid researchers in evaluating the reproducibility and potential of this natural product for further investigation and development. This document summarizes key quantitative data, details experimental methodologies, and visually represents the signaling pathways and experimental workflows associated with this compound's biological activity.

Executive Summary

This compound has demonstrated significant antitumor activity in preclinical studies, particularly against prostate cancer. Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis via the ATM-ATR-Chk1/2 signaling pathway. While the initial findings are compelling, it is crucial to note that the majority of the currently available data originates from a single research group. Independent validation of these results is a critical next step to firmly establish the reproducibility and therapeutic potential of this compound. This guide serves as a resource for researchers looking to build upon the existing knowledge and contribute to the independent verification of this compound's effects.

Comparative Analysis of Anticancer Activity

This compound exhibits potent cytotoxic effects against various cancer cell lines. To provide context for its efficacy, this section compares its activity with other well-known dithiodiketopiperazines.

In Vitro Cytotoxicity

This compound has been reported to have potent submicromolar cytotoxic activity against several human cancer cell lines, including HCT-116 (colon), A549 (lung), AGS (gastric), and DU145 (prostate).[1]

Table 1: Comparative IC50 Values of Dithiodiketopiperazines Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
This compound HCT-116, A549, AGS, DU145Colon, Lung, Gastric, ProstateSubmicromolar[1]
ChetominA375Melanoma~20-30 nM[2]
ChetominPrimary Myeloma CellsMultiple Myeloma1.56 nM[3]
Gliotoxin (B1671588)MCF-7, MDA-MB-231Breast1.5625 µM[4]
GliotoxinA549Lung2.7 µM[5]
GliotoxinL132Lung (normal-like)4.25 µM[5]
Epicorazine AL5178Y, Ramos, Jurkat J16Leukemia, Lymphoma1.3 - 28 µM[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

In Vivo Antitumor Efficacy

In a preclinical xenograft model using DU145 human prostate cancer cells, orally administered this compound demonstrated a significant reduction in tumor volume.[7][8]

Table 2: In Vivo Antitumor Activity of this compound in DU145 Xenograft Model

Treatment GroupDosageTumor Volume ReductionReference
This compound5 mg/kg38.2%[7][8]
This compound10 mg/kg71.3%[7][8]
ControlVehicle-[7][8]

Mechanism of Action: Signaling Pathways

This compound's anticancer effects are attributed to its ability to induce DNA damage and activate the ATM-ATR-Chk1/2 signaling pathway, ultimately leading to cell cycle arrest and apoptosis.[7]

This compound-Induced DNA Damage Response

GlionitrinA_Pathway GlionitrinA This compound DNA_Damage DNA Damage GlionitrinA->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 CellCycleArrest Cell Cycle Arrest (S and G2/M phases) Chk1_Chk2->CellCycleArrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis Caspases Caspase-8, -9, -3 Activation Apoptosis->Caspases initiates Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) ApoptosisAssay Apoptosis Assay (Annexin V/PI) Cytotoxicity->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycleAssay Mechanism Mechanism of Action (Western Blot for Pathway Proteins) ApoptosisAssay->Mechanism CellCycleAssay->Mechanism Xenograft Xenograft Model (e.g., DU145 in nude mice) Mechanism->Xenograft Promising results lead to

References

Glionitrin A: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer and antimicrobial properties of Glionitrin A, with a detailed comparison to established therapies.

This compound, a novel diketopiperazine disulfide, has demonstrated significant therapeutic potential as both an anti-cancer and antimicrobial agent. This guide provides a detailed comparison of its efficacy in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and protocols.

At a Glance: In Vitro vs. In Vivo Efficacy

AttributeIn VitroIn Vivo
Anti-Cancer Activity Potent submicromolar cytotoxicity against various human cancer cell lines, including HCT-116 (colon), A549 (lung), AGS (gastric), and DU145 (prostate).[1]Significant reduction in tumor volume in a DU145 prostate cancer xenograft model in nude mice.[2][3]
Antimicrobial Activity Exhibits significant antibiotic activity against a range of microbes, most notably against methicillin-resistant Staphylococcus aureus (MRSA).[1]Data from in vivo antimicrobial studies are not yet widely available in the reviewed literature.
Mechanism of Action Induces apoptosis (programmed cell death) in cancer cells through both caspase-dependent and -independent pathways. Activates the ATM-ATR-Chk1/2 signaling pathway in response to DNA damage.The observed tumor reduction is consistent with the pro-apoptotic and DNA-damaging mechanisms identified in vitro.

Quantitative Efficacy Data

In Vitro Cytotoxicity: this compound vs. Standard Chemotherapeutics

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines compared to standard-of-care chemotherapeutic agents. Lower IC50 values indicate greater potency.

CompoundHCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)AGS (Gastric Cancer) IC50 (µM)DU145 (Prostate Cancer) IC50 (µM)
This compound ~2.0[4]Data not availableData not availablePotent submicromolar activity[1]
Docetaxel (B913) Data not availableData not availableData not available0.0011[5]
Cisplatin Data not availableData not availableData not available~10.23 (48h)
In Vivo Anti-Cancer Efficacy: this compound vs. Docetaxel in DU145 Xenograft Model

This table compares the tumor growth inhibition of this compound and Docetaxel in a mouse xenograft model using the DU145 human prostate cancer cell line.

TreatmentDosageAdministration RouteTreatment DurationTumor Volume Reduction
This compound 5 mg/kgOral (p.o.)27 days38.2%[2][3]
This compound 10 mg/kgOral (p.o.)27 days71.3%[2][3]
Docetaxel 10 mg/kg/weekIntravenous (i.v.)3 weeks32.6%[6]
In Vitro Antimicrobial Activity: this compound vs. Standard Antibiotics against MRSA

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

CompoundMIC against MRSA (µM)
This compound 2.2[4]
Vancomycin MIC range of 0.5 - 2 µg/ml (~0.34 - 1.37 µM) is common for susceptible strains.[7]
Linezolid MICs for susceptible strains are typically ≤ 4 µg/ml (~11.8 µM).[8]
Daptomycin MIC range for susceptible strains is generally 0.125 - 1.0 µg/ml (~0.08 - 0.62 µM).[9]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the induction of programmed cell death, known as apoptosis, and by triggering a DNA damage response.

This compound-Induced Apoptosis

This compound activates both the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and mitochondrial dysfunction, resulting in the release of cytochrome c and the activation of caspase-9. Both pathways converge on the executioner caspase-3, which orchestrates the dismantling of the cell. Furthermore, this compound can induce a caspase-independent apoptotic pathway through the release of Endonuclease G from the mitochondria.

G This compound-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway GlionitrinA This compound DeathReceptors Death Receptors GlionitrinA->DeathReceptors Mitochondria Mitochondria GlionitrinA->Mitochondria Caspase8 Caspase-8 DeathReceptors->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates CytochromeC Cytochrome c Mitochondria->CytochromeC releases EndoG Endonuclease G Mitochondria->EndoG releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis EndoG->Apoptosis caspase-independent Caspase3->Apoptosis

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

This compound-Induced DNA Damage Response

This compound treatment leads to DNA damage, which is signaled by the phosphorylation of histone H2AX. This triggers the activation of the ATM and ATR kinases, which in turn phosphorylate and activate the checkpoint kinases Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair or, if the damage is too severe, the initiation of apoptosis. A key upstream event in this pathway is the phosphorylation of 53BP1.

G This compound-Induced DNA Damage Response GlionitrinA This compound DNADamage DNA Damage (γH2AX) GlionitrinA->DNADamage p53BP1 p53BP1 (Phosphorylation) DNADamage->p53BP1 ATM_ATR ATM / ATR p53BP1->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 activates CellCycleArrest Cell Cycle Arrest (S and G2/M phases) Chk1_Chk2->CellCycleArrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis

Caption: DNA damage response pathway activated by this compound.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., DU145, HCT-116, A549, AGS) in appropriate complete growth medium.

  • Trypsinize and count the cells.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

In Vivo Anti-Tumor Efficacy: DU145 Xenograft Model

This protocol describes a general workflow for evaluating the in vivo anti-tumor activity of this compound.

G DU145 Xenograft Model Workflow start Start cell_culture DU145 Cell Culture start->cell_culture animal_prep Animal Preparation (e.g., 5-week-old male BALB/c nude mice) cell_culture->animal_prep tumor_induction Tumor Induction (Subcutaneous injection of DU145 cells) animal_prep->tumor_induction tumor_growth Tumor Growth Monitoring tumor_induction->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., this compound via oral gavage) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint (e.g., after 27 days) monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

Caption: Workflow for assessing in vivo efficacy using a xenograft model.

1. Cell Preparation:

  • DU145 human prostate cancer cells are cultured in a suitable medium until they reach the desired confluence.

  • Cells are harvested, washed, and resuspended in a sterile medium, often mixed with an extracellular matrix like Matrigel, to a final concentration of approximately 1 x 10⁷ cells/mL.

2. Animal Model:

  • Immunocompromised mice (e.g., male BALB/c nude mice, 5-6 weeks old) are used to prevent rejection of the human tumor cells.

  • Animals are allowed to acclimatize for at least one week before the experiment.

3. Tumor Implantation:

  • A suspension of DU145 cells (typically 1 x 10⁶ cells in 0.1 mL) is injected subcutaneously into the flank of each mouse.

4. Tumor Growth and Treatment Initiation:

  • Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).

  • Mice are then randomly assigned to different treatment groups: vehicle control, this compound (e.g., 5 mg/kg and 10 mg/kg), and a positive control (e.g., docetaxel).

5. Drug Administration and Monitoring:

  • This compound is administered orally (p.o.) daily or on a specified schedule.

  • Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.

  • Animal body weight and general health are also monitored throughout the study.

6. Study Endpoint and Analysis:

  • The study is terminated after a predefined period (e.g., 27 days) or when tumors in the control group reach a certain size.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

Conclusion

This compound demonstrates potent anti-cancer and antimicrobial activities both in vitro and in vivo. Its efficacy against the DU145 prostate cancer cell line in a xenograft model is comparable to or exceeds that of the standard chemotherapeutic agent docetaxel at the tested dosages. The detailed mechanisms of action, involving the induction of apoptosis and DNA damage response, provide a strong rationale for its further development as a therapeutic agent. Future studies should focus on expanding the in vivo evaluation to other cancer models and investigating its antimicrobial efficacy in animal infection models to fully elucidate its therapeutic potential.

References

Comparative Analysis of Glionitrin A Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structure-activity relationships and therapeutic potential of Glionitrin A and its derivatives.

This compound, a novel diketopiperazine disulfide, has emerged as a promising scaffold for the development of new anticancer and antimicrobial agents. Isolated from a co-culture of a fungus (Aspergillus fumigatus) and a bacterium (Sphingomonas) found in mine drainage, this natural product exhibits potent biological activities. This guide provides a comparative analysis of this compound and its known analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential for researchers, scientists, and drug development professionals.

Performance Comparison of this compound and Analogs

This compound demonstrates significant cytotoxicity against a range of human cancer cell lines and potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its close analog, Glionitrin B, which features methyl groups on the disulfide bridge, is notably non-toxic but retains the ability to inhibit the invasive potential of cancer cells.[3] This stark difference in activity highlights the critical role of the disulfide bridge in the cytotoxic mechanism of this compound.

While a broad library of synthetic this compound analogs with systematic modifications is not yet extensively documented in publicly available literature, studies on the broader class of epipolythiodiketopiperazine (ETP) alkaloids, to which this compound belongs, provide valuable insights into potential structure-activity relationships. For instance, the integrity of the disulfide bridge is consistently shown to be crucial for the cytotoxicity of these compounds.[4]

CompoundStructureKey Biological ActivitiesReference
This compound Dithiodiketopiperazine with a nitro-aromatic ring- Anticancer: Potent cytotoxicity against various cancer cell lines (e.g., HCT-116, A549, AGS, DU145).[2] - Antimicrobial: Significant activity against MRSA.[2][2]
Glionitrin B S-dimethylated analog of this compound- Anticancer: Non-toxic, but inhibits the invasive ability of DU145 prostate cancer cells.[3][3]
General ETP Analogs Varied substitutions on the diketopiperazine core- The disulfide bridge is a key pharmacophore for cytotoxicity.[4] - Modifications to the core structure can modulate potency and selectivity.[3][3][4]

Mechanism of Action: Insights from this compound

This compound exerts its anticancer effects by inducing DNA damage, leading to cell cycle arrest and apoptosis.[2] Mechanistic studies have revealed that it activates the ATM-ATR-Chk1/2 signaling pathway, a key cascade in the DNA damage response. This activation is mediated by the phosphorylation of 53BP1. Furthermore, this compound triggers both caspase-dependent and -independent apoptotic pathways.

GlionitrinA_Signaling_Pathway GlionitrinA This compound DNADamage DNA Damage GlionitrinA->DNADamage Apoptosis Apoptosis GlionitrinA->Apoptosis p53BP1 p53BP1 Phosphorylation DNADamage->p53BP1 ATM_ATR ATM/ATR Activation p53BP1->ATM_ATR Chk1_2 Chk1/2 Activation ATM_ATR->Chk1_2 CellCycleArrest S and G2/M Phase Cell Cycle Arrest Chk1_2->CellCycleArrest Caspases Caspase Activation (Caspase-8, -9, -3) Apoptosis->Caspases EndoG Endonuclease G Release Apoptosis->EndoG

Caption: Signaling pathway of this compound-induced cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogs. Below are summaries of key experimental protocols.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., MRSA) in a suitable broth.

  • Serial Dilution: Perform serial twofold dilutions of the this compound analogs in a 96-well microplate containing broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculation of Microplate Inoculum->Inoculation CompoundDilution Serial Dilution of This compound Analogs CompoundDilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation VisualInspection Visual Inspection for Bacterial Growth Incubation->VisualInspection MIC Determination of MIC VisualInspection->MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Future Directions and Conclusion

The potent anticancer and antimicrobial activities of this compound, coupled with the distinct biological profile of its analog Glionitrin B, underscore the therapeutic potential of this chemical scaffold. The successful total synthesis of this compound and B paves the way for the generation of a diverse library of analogs.[3]

Future research should focus on systematic modifications of the this compound structure to establish a comprehensive structure-activity relationship. Key areas for exploration include:

  • Modification of the Disulfide Bridge: Investigating the impact of varying the length and redox potential of the sulfur bridge on cytotoxicity and selectivity.

  • Substitution on the Aromatic Ring: Exploring the influence of different substituents on the nitro-containing aromatic ring to enhance potency and modulate pharmacokinetic properties.

  • Stereochemical Analysis: Synthesizing and evaluating different stereoisomers to determine the optimal three-dimensional conformation for biological activity.

By leveraging the synthetic accessibility of the this compound scaffold and employing the detailed experimental protocols outlined in this guide, researchers can systematically explore the chemical space around this promising natural product. This will undoubtedly lead to the discovery of novel analogs with improved therapeutic indices and provide a deeper understanding of the molecular mechanisms underpinning their biological activities.

References

Independent Validation of Published Glionitrin A Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published data on Glionitrin A, a dithiodiketopiperazine with potent antibiotic and antitumor activities. The information is compiled from the initial discovery and a subsequent total synthesis, offering a comprehensive overview for researchers interested in this promising molecule.

Comparative Analysis of Biological Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines and potent antibacterial activity. The following tables summarize the quantitative data from the original isolation report by Kwon et al. (2009) and the first total synthesis by Strand et al. (2021).

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
Cell LineCancer TypeOriginal Isolation Data (μM)[1][2]
DU145Prostate Carcinoma0.24
AGSGastric Adenocarcinoma0.45
A549Lung Carcinoma0.55
HCT-116Colorectal Carcinoma0.82
MCF-7Breast Adenocarcinoma2.0
HepG2Hepatocellular Carcinoma2.3
Table 2: Antibacterial Activity of this compound
Bacterial StrainActivity MetricOriginal Isolation Data (μM)[1]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC2.2
Table 3: Comparison of this compound and Glionitrin B

A structurally related analog, Glionitrin B, was co-isolated with this compound. While this compound exhibits potent cytotoxicity, Glionitrin B is reportedly non-toxic but demonstrates anti-invasive properties, suggesting a different mechanism of action and potential therapeutic application in preventing cancer metastasis.[1][3][4][5]

CompoundCytotoxicity against DU145 cellsAnti-invasive Activity
This compoundPotent (IC₅₀ = 0.24 μM)Not reported
Glionitrin BNon-toxic46% inhibition at 60 μM[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to obtain the biological data presented above.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] Human cancer cell lines were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of this compound and incubated for an additional 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals. The formazan product was then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

In Vivo Antitumor Activity

In an in vivo study, nude mice were subcutaneously xenografted with DU145 human prostate cancer cells.[3] Once the tumors reached a palpable size, the mice were treated with this compound administered orally. Tumor volume was measured regularly throughout the treatment period. The study reported a significant reduction in tumor volume in the this compound-treated groups compared to the control group. Specifically, at 27 days post-treatment, a dose of 5 mg/kg resulted in an average tumor volume reduction of 38.2%, while a 10 mg/kg dose led to a 71.3% reduction.[3]

Total Synthesis of (-)-Glionitrin A

The first total synthesis of (-)-Glionitrin A was achieved by Strand and coworkers in 2021, which also led to the revision of its absolute configuration to (R,R).[3][4][6] The synthesis is a multi-step process that relies on a key asymmetric oxidative sulfenylation of a triketopiperazine.

G cluster_0 Starting Materials to Tricyclic Core cluster_1 Key Asymmetric Sulfenylation cluster_2 Final Steps Nitro-indoline Nitro-indoline Diketopiperazine formation Diketopiperazine formation Nitro-indoline->Diketopiperazine formation Tricyclic Core Tricyclic Core Diketopiperazine formation->Tricyclic Core Triketopiperazine (TKP) formation Triketopiperazine (TKP) formation Tricyclic Core->Triketopiperazine (TKP) formation Asymmetric Oxidative Sulfenylation Asymmetric Oxidative Sulfenylation Triketopiperazine (TKP) formation->Asymmetric Oxidative Sulfenylation Chiral Thioether Chiral Thioether Asymmetric Oxidative Sulfenylation->Chiral Thioether Thioether Deprotection Thioether Deprotection Chiral Thioether->Thioether Deprotection Disulfide Bridge Formation Disulfide Bridge Formation Thioether Deprotection->Disulfide Bridge Formation (-)-Glionitrin A (-)-Glionitrin A Disulfide Bridge Formation->(-)-Glionitrin A

Caption: Total synthesis workflow for (-)-Glionitrin A.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Published studies indicate that this compound induces apoptosis in cancer cells through both caspase-dependent and -independent pathways.[3] The proposed mechanism involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3. Additionally, this compound triggers the release of endonuclease G from the mitochondria, which then translocates to the nucleus to mediate DNA fragmentation.

G cluster_caspase Caspase-Dependent Pathway cluster_endoG Caspase-Independent Pathway This compound This compound Caspase-8 activation Caspase-8 activation This compound->Caspase-8 activation Caspase-9 activation Caspase-9 activation This compound->Caspase-9 activation Mitochondria Mitochondria This compound->Mitochondria Caspase-3 activation Caspase-3 activation Caspase-8 activation->Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis_caspase Apoptosis Caspase-3 activation->Apoptosis_caspase Endonuclease G release Endonuclease G release Mitochondria->Endonuclease G release Nucleus Nucleus Endonuclease G release->Nucleus DNA fragmentation DNA fragmentation Nucleus->DNA fragmentation Apoptosis_endoG Apoptosis DNA fragmentation->Apoptosis_endoG

Caption: Proposed apoptotic signaling pathways induced by this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Glionitrin A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like Glionitrin A is a critical component of laboratory safety and environmental responsibility. this compound, an antibiotic and anti-tumor metabolite, requires careful handling and disposal due to its cytotoxic nature.[1] Adherence to established protocols for cytotoxic waste is paramount to protect laboratory personnel, the public, and the environment.[2] This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is crucial to be familiar with its potential hazards. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, its classification as a cytotoxic agent necessitates handling it with the highest level of precaution.

Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Long-sleeved, impermeable gowns with cuffs.[3]

  • Two pairs of chemotherapy-grade gloves.[3]

  • Safety goggles or a full-face shield.[3]

  • A NIOSH-approved respirator, particularly when handling the compound in powdered form to avoid aerosol inhalation.

All work with this compound should be conducted within a certified biological safety cabinet or a chemical fume hood to minimize the risk of airborne exposure.[4]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any materials that have come into contact with it must be managed as cytotoxic hazardous waste.[2][5]

  • Waste Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[2] This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, petri dishes), and contaminated PPE.

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated gloves, gowns, and lab supplies, in a designated, puncture-proof container lined with a thick, clear plastic bag.[3] This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[5]

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must also be clearly labeled as "Cytotoxic Liquid Waste." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-proof cytotoxic sharps container.[3][5]

  • Container Management: Waste containers should be sealed when not in use and should not be overfilled. Once a container is approximately three-quarters full, it should be securely closed and prepared for disposal.

  • Decontamination of Work Surfaces: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A two-step process involving a detergent wash followed by a suitable chemical inactivating agent is recommended. Given that some studies have noted the decomposition of this compound with certain oxidizing agents like iodine, a thorough evaluation of decontamination agents is necessary.[6][7] Consult your institution's EHS guidelines for approved decontamination procedures for cytotoxic compounds.

  • Final Disposal: The sealed and labeled cytotoxic waste containers must be disposed of through an approved hazardous waste management vendor.[5] The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[2] Never dispose of this compound or its containers in the regular trash or down the drain.

Quantitative Data Summary

While specific quantitative exposure limits for this compound are not established, the following table summarizes general guidelines for handling cytotoxic agents.

ParameterGuidelineSource
Occupational Exposure Limit As Low As Reasonably Achievable (ALARA)[8]
Recommended Storage Temp. Refer to product-specific information (if available) or store in a cool, dry, and well-ventilated area away from incompatible materials.
Waste Disposal Method High-Temperature Incineration or Chemical Neutralization[2]
PPE Requirement Double gloves, impermeable gown, eye/face protection, respirator (for solids/aerosols)[3]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.

GlionitrinA_Disposal_Workflow cluster_handling Step 1: Safe Handling cluster_generation Step 2: Waste Generation cluster_segregation Step 3: Segregation & Collection cluster_disposal Step 4: Final Disposal start Begin work with this compound ppe Don Appropriate PPE start->ppe bsc Work in a Biological Safety Cabinet ppe->bsc solid_waste Solid Waste (Gloves, Gowns, etc.) bsc->solid_waste liquid_waste Liquid Waste (Solutions) bsc->liquid_waste sharps_waste Sharps Waste (Needles, Glassware) bsc->sharps_waste decon Decontaminate Work Area bsc->decon solid_container Labeled Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Cytotoxic Sharps Container sharps_waste->sharps_container seal Seal Full Containers solid_container->seal liquid_container->seal sharps_container->seal ehs Arrange Pickup with EHS/Hazardous Waste Vendor seal->ehs incineration High-Temperature Incineration ehs->incineration

Caption: Workflow for the safe disposal of this compound waste.

Chemical Inactivation and Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using absorbent pads. For powdered this compound, carefully cover the spill to avoid generating dust. All cleanup materials must be collected in a sealed bag and disposed of as cytotoxic waste.[3]

While specific chemical inactivation data for this compound is limited, general procedures for cytotoxic drugs often involve agents that can chemically degrade the compound. Given its known instability with certain reagents, further research or consultation with your institution's EHS department is recommended before attempting chemical neutralization.[6][7]

By adhering to these stringent procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Glionitrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

As a novel antibiotic-antitumor metabolite, Glionitrin A presents significant opportunities in drug development. Its potent cytotoxic activity, however, necessitates stringent safety protocols to protect researchers from potential exposure. This guide provides essential, immediate safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure a safe research environment.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

The consistent and correct use of Personal Protective Equipment (PPE) is the primary barrier against exposure to potent compounds like this compound. Given its cytotoxic nature, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound

ActivityGlovesGownEye/Face ProtectionRespiratory Protection
Unpacking & Storage Double-gloving with chemotherapy-tested nitrile gloves.Disposable, fluid-resistant gown.Safety glasses with side shields.Not generally required, unless packaging is compromised.
Preparation & Handling (in a ventilated enclosure) Double-gloving with chemotherapy-tested nitrile gloves. One pair worn under the gown cuff, the other over.Disposable, fluid-resistant gown with long sleeves and a closed front.Safety glasses with side shields or a face shield.Not generally required within a certified chemical fume hood or biological safety cabinet.
Waste Disposal Double-gloving with chemotherapy-tested nitrile gloves.Disposable, fluid-resistant gown.Safety glasses with side shields.Not required.
Spill Cleanup Industrial thickness nitrile or neoprene gloves (>0.45mm).Disposable, fluid-resistant gown.Face shield and safety goggles.N95 or higher respirator, especially if there is a risk of aerosolization.[1]

Note: All PPE should be disposable and designated for single-use only.[2] Vinyl gloves are not suitable for handling cytotoxic drugs.[1] Gloves should be changed immediately if contaminated or damaged.[3]

II. Operational Plan: A Step-by-Step Protocol for Safe Handling

A clear and sequential operational plan is crucial to minimize the risk of exposure during the experimental workflow.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Secure Area Label with 'Cytotoxic Agent in Use' warning. don_ppe 2. Don Full PPE (See Table 1) prep_area->don_ppe prep_hood 3. Prepare Chemical Fume Hood Ensure proper airflow and a clean workspace. don_ppe->prep_hood unpack 4. Unpack this compound Inspect container for any damage. prep_hood->unpack weigh 5. Weigh Compound Use a containment balance if available. unpack->weigh dissolve 6. Prepare Solution Add solvent to the solid compound. weigh->dissolve conduct_exp 7. Conduct Experiment Within the designated fume hood. dissolve->conduct_exp decon_tools 8. Decontaminate Equipment Wipe down all surfaces and tools. conduct_exp->decon_tools dispose_waste 9. Dispose of Waste Segregate into appropriate cytotoxic waste containers. decon_tools->dispose_waste doff_ppe 10. Doff PPE Remove carefully to avoid self-contamination. dispose_waste->doff_ppe wash_hands 11. Wash Hands Thoroughly Use soap and water. doff_ppe->wash_hands

A stepwise workflow for the safe handling of this compound.

III. Disposal Plan: Managing Cytotoxic Waste

Proper segregation and disposal of cytotoxic waste are critical to prevent environmental contamination and accidental exposure.

Table 2: this compound Waste Disposal Plan

Waste TypeContainerDisposal Procedure
Solid Waste (Contaminated PPE, vials, absorbent pads)Yellow, labeled "Trace Chemotherapy Waste" container.[4]Place all solid waste in a designated, leak-proof, and puncture-resistant container.[5]
Liquid Waste (Unused solutions, rinsates)Black, labeled "Hazardous Chemical Waste" container.[4]Collect all liquid waste in a sealed, compatible container. Do not dispose of down the drain.[4]
Sharps (Contaminated needles, syringes, broken glass)Red, labeled "Sharps Waste" container.[4]Place all sharps in a designated, puncture-proof sharps container.[4] Needles should not be recapped.[4]

All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.[4] When containers are full, they should be collected by the institution's Environmental Health and Safety (EHS) department for incineration or another approved disposal method.[6]

IV. Spill Management: Emergency Preparedness

In the event of a spill, a swift and organized response is essential to contain the contamination and protect personnel.

Table 3: Spill Cleanup Protocol for this compound

Spill SizeProtective EquipmentContainment & CleanupDecontamination
Small Spill (< 5 mL or 5 g) Gown, double chemotherapy-tested gloves, and eye protection.[7]Cover with absorbent pads (for liquids) or damp cloths (for powders).[7] Collect all materials in a cytotoxic waste bag.[7]Clean the area twice with a detergent solution, followed by 70% isopropyl alcohol.[7]
Large Spill (> 5 mL or 5 g) Gown, double chemotherapy-tested gloves, eye protection, and a respirator.[7]Gently cover the spill with absorbent sheets or spill-control pads.[7] Restrict access to the area.[7]Thoroughly clean all contaminated surfaces twice with a detergent solution, followed by a final cleaning with 70% isopropyl alcohol.[7]

A clearly labeled spill kit should be readily accessible in all areas where this compound is handled.[8]

By implementing these comprehensive safety and logistical protocols, research institutions can foster a secure environment for the handling of the promising, yet potent, compound this compound, thereby enabling the advancement of crucial drug development research while prioritizing the well-being of their scientific staff.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.